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  • Product: H-Glu-NH2 hcl
  • CAS: 1195209-18-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of L-Glutamine Hydrochloride (H-Glu-NH2·HCl) in Aqueous Solution

Abstract L-glutamine, an essential amino acid for numerous biological processes, is notoriously unstable in aqueous solutions, limiting its shelf-life and efficacy in applications ranging from parenteral nutrition to cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

L-glutamine, an essential amino acid for numerous biological processes, is notoriously unstable in aqueous solutions, limiting its shelf-life and efficacy in applications ranging from parenteral nutrition to cell culture media. This technical guide provides a comprehensive analysis of the thermodynamic stability of L-glutamine hydrochloride (H-Glu-NH2·HCl). We delve into the core degradation pathways—intramolecular cyclization to pyroglutamic acid and hydrolysis to glutamic acid—and elucidate the causal relationships between key environmental factors (pH, temperature, buffer composition) and degradation kinetics. This guide presents field-proven, step-by-step protocols for conducting forced degradation and long-term stability studies, underpinned by a validated, stability-indicating HPLC method. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess, predict, and mitigate the instability of L-glutamine in aqueous formulations.

Introduction: The Glutamine Stability Challenge

L-glutamine is the most abundant free amino acid in the human body and serves as a critical component in cell culture media, a major energy source for rapidly dividing cells, and a key element in clinical nutrition.[1][2] Despite its biological significance, L-glutamine is characterized by its poor stability in aqueous solutions.[2] Its degradation not only depletes the available concentration of this essential nutrient but also leads to the accumulation of byproducts like ammonia and pyroglutamic acid, which can be toxic to cells and alter the pH of the medium.[3]

The hydrochloride salt (H-Glu-NH2·HCl) is commonly used to improve solubility, but once dissolved, the glutamine molecule is subject to the same degradation pressures. Understanding the thermodynamics and kinetics of these degradation reactions is paramount for developing stable formulations, establishing accurate shelf-life, and ensuring the safety and efficacy of glutamine-containing products. This guide serves as a self-validating framework for investigating and controlling the stability of H-Glu-NH2·HCl in solution.

Physicochemical Properties and Core Degradation Pathways

Upon dissolution in water, H-Glu-NH2·HCl dissociates into a protonated L-glutamine cation and a chloride anion. The subsequent stability of the L-glutamine molecule is dictated by its inherent chemical structure: a primary amine, a carboxylic acid, and a side-chain amide.

Two primary, non-enzymatic degradation pathways dominate in aqueous solution:

  • Intramolecular Cyclization: The most significant degradation route involves the nucleophilic attack of the α-amino group on the side-chain amide carbonyl carbon. This irreversible reaction forms a five-membered ring, 5-pyrrolidone-2-carboxylic acid (more commonly known as pyroglutamic acid or pGlu), and releases an equimolar amount of ammonia (NH₃).[3][4][5]

  • Hydrolysis: The side-chain amide can also undergo hydrolysis to form L-glutamic acid and ammonia.[6][7] While this pathway is generally slower than cyclization under many conditions, it can become significant at pH extremes.[5][8]

It is critical to note that studies have consistently identified pyroglutamic acid and ammonia as the principal degradation products, with little to no formation of glutamate observed under typical storage and physiological conditions.[5][8]

G cluster_main Degradation Pathways of L-Glutamine in Aqueous Solution Gln L-Glutamine (H-Glu-NH2) pGlu Pyroglutamic Acid (pGlu) Gln->pGlu Intramolecular Cyclization (Primary Pathway) Glu L-Glutamic Acid Gln->Glu Hydrolysis (Secondary Pathway) Ammonia1 Ammonia (NH3) Gln->Ammonia1 Ammonia2 Ammonia (NH3) Gln->Ammonia2 G cluster_workflow Stability Study Experimental Workflow A Step 1: Develop & Validate Stability-Indicating HPLC Method B Step 2: Perform Forced Degradation Study A->B E Step 3: Design & Execute Long-Term Stability Protocol A->E C Identify Degradation Products (e.g., via MS, standards) B->C D Confirm Method Specificity C->D D->A F Analyze Samples at Defined Timepoints E->F G Step 4: Kinetic Analysis & Shelf-Life Prediction F->G

Caption: A self-validating workflow for stability assessment.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying L-glutamine, pyroglutamic acid, and glutamic acid.

Causality Behind Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility in separating small polar molecules.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphate buffer or formic acid) is critical. It protonates the carboxylic acid groups on all analytes, ensuring they are in a single ionic state, which leads to sharp, symmetrical, and reproducible chromatographic peaks.

  • Detection: UV detection at a low wavelength (~210 nm) is suitable for detecting the peptide bond and carboxylic acid functional groups. For higher specificity and identification of unknown peaks, Mass Spectrometry (MS) can be coupled with the HPLC. [9] Methodology:

  • Instrumentation: HPLC system with UV or MS detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-10 min, 100% A; 10-11 min, ramp to 20% B; 11-15 min, hold at 20% B; 15-16 min, return to 100% A; 16-20 min, re-equilibration.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines. Specificity is confirmed by demonstrating baseline resolution between L-glutamine and its potential degradants.

Protocol: Forced Degradation (Stress Testing)

Objective: To intentionally stress H-Glu-NH2·HCl to identify likely degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of H-Glu-NH2·HCl in purified water.

  • Acid Stress: Mix stock solution 1:1 with 0.1 M HCl. Heat at 80 °C for 4 hours.

  • Base Stress: Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Stress: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Heat stock solution at 80 °C for 24 hours.

  • Photolytic Stress: Expose stock solution to light (ICH Q1B guideline specifications) for 7 days.

  • Analysis: After exposure, neutralize the acid and base samples, then dilute all samples to the target concentration and analyze using the validated HPLC method alongside an unstressed control. The goal is to achieve 10-20% degradation to ensure that the primary degradation pathways are observed.

Mitigation Strategies and Best Practices

Based on the thermodynamic and kinetic principles, the following strategies are recommended to maximize the stability of H-Glu-NH2·HCl solutions:

  • pH Control: Formulate and store solutions in a pH range of 5.0 to 7.5, which has been demonstrated to provide maximum stability. [4][5]* Temperature Control: Prepare stock solutions and store them frozen at -20 °C or below for long-term use. [1][2][8]For short-term storage (up to two weeks), refrigeration at 2-8 °C is effective. [1]Avoid prolonged storage at room temperature or 37 °C. [10]* Just-in-Time Supplementation: For critical applications like cell culture, supplement the basal media with L-glutamine solution immediately before use to minimize degradation in the incubator. [2]* Use of Stabilized Dipeptides: For applications requiring high stability at physiological temperatures, such as long-term cell cultures or ready-to-use TPN solutions, consider using stabilized dipeptide forms of glutamine, like L-alanyl-L-glutamine. [3][11]These dipeptides are not susceptible to intramolecular cyclization and are enzymatically cleaved by cells to release free L-glutamine. [3]

Conclusion

The thermodynamic instability of L-glutamine in aqueous solution is an inherent chemical challenge driven primarily by an irreversible intramolecular cyclization to pyroglutamic acid. The rate of this degradation is fundamentally governed by pH and temperature. By understanding these causal relationships, researchers and developers can implement rational control strategies. A robust stability assessment, founded on a validated, stability-indicating analytical method and comprehensive stress testing, is not merely a regulatory requirement but a scientific necessity. It provides the empirical foundation for developing stable formulations, defining appropriate storage conditions, and ultimately ensuring the quality, safety, and efficacy of products containing this vital amino acid.

References

  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]

  • Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]

  • Ohmori, S., Tanaka, T., & Ikeda, M. (1999). Degradation kinetics of L-glutamine in aqueous solution. European Journal of Pharmaceutical Sciences, 9(1), 75-78. [Link]

  • Chemistry Stack Exchange. (2020). ʟ-Glutamine solubility in hot water. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2017). Effect of Soil Temperature, Moisture and pH on Soil L-glutaminase Activity. [Link]

  • Gour, S., Kulkarni, A., & Pande, J. (2014). Mechanistic Study of the Deamidation Reaction of Glutamine: A Computational Approach. The Journal of Physical Chemistry B, 118(7), 1736-1746. [Link]

  • Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752. [Link]

  • Reactome. glutamine + H2O => glutamate + NH4+ (GLS). [Link]

  • BioSpectra. (2024). L-GLUTAMINE TESTING METHODS. [Link]

  • Lee, S. H., et al. (2022). Effects of L-glutamine supplementation on degradation rate and rumen fermentation characteristics in vitro. Animal Bioscience, 35(3), 361-369. [Link]

  • Google Patents. (2015).
  • Zhang, Y., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 14(6), 869. [Link]

  • Semantic Scholar. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. [Link]

  • Krause, K., et al. (1996). Quantitative Analyses of Glutamine in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 44(7), 1832-1836. [Link]

  • Bergana, M. M., et al. (2000). NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. Journal of Agricultural and Food Chemistry, 48(12), 6003-6010. [Link]

  • Semantic Scholar. (1991). Factors affecting the stability of L-glutamine in solution. [Link]

  • Scilit. (1999). Degradation kinetics of l-glutamine in aqueous solution. [Link]

  • KoreaScience. (2022). Effects of L-glutamine supplementation on degradation rate and rumen fermentation characteristics in vitro. [Link]

  • Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

  • Krel, et al. (2018). Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Frontiers in Molecular Biosciences, 5, 5. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Analytical Chemistry, 89(12), 6726-6731. [Link]

  • Boster Biological Technology. Glutamine Metabolism Pathway. [Link]

  • Souba, W. W., & Salloum, R. M. (1993). Glutamine stability in biological tissues evaluated by fluorometric analysis. Clinical Chemistry, 39(4), 689-692. [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of H-Glu-NH2 HCl: Mechanisms, Methodologies, and Strategic Applications

Executive Summary & Chemical Grounding H-Glu-NH2 HCl , chemically designated as L-isoglutamine hydrochloride or (4S)-4,5-diamino-5-oxopentanoic acid hydrochloride, is a highly polar amino acid derivative[1]. Unlike its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Grounding

H-Glu-NH2 HCl , chemically designated as L-isoglutamine hydrochloride or (4S)-4,5-diamino-5-oxopentanoic acid hydrochloride, is a highly polar amino acid derivative[1]. Unlike its structural isomer L-glutamine (which features a gamma-amide), L-isoglutamine possesses an alpha-amide and a free gamma-carboxylic acid. This subtle structural transposition fundamentally alters its metabolic stability, receptor recognition, and pharmacokinetic (PK) behavior.

In modern drug development, H-Glu-NH2 HCl serves a dual purpose: it is evaluated as a standalone pharmacophore in the design of aminopeptidase N (APN) inhibitors[2], and it acts as a critical hydrophilic building block in ligand-drug conjugates (LDCs)[3] and synthetic immunomodulators[4]. This whitepaper dissects the preclinical PK profile of H-Glu-NH2 HCl, detailing the physicochemical causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and providing a self-validating bioanalytical framework for its quantification.

Physicochemical Determinants of ADME

The pharmacokinetic fate of H-Glu-NH2 HCl is inextricably linked to its extreme hydrophilicity. The hydrochloride salt formulation is a deliberate chemical choice: it ensures the alpha-amino group remains protonated at physiological pH, which enhances aqueous solubility and prevents premature intramolecular cyclization (pyroglutamate formation) during storage and formulation[5].

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name (4S)-4,5-diamino-5-oxopentanoic acid hydrochloride
Molecular Weight 182.60 g/mol
Molecular Formula C5H11ClN2O3
Aqueous Solubility High (>50 mg/mL)
LogP < 0 (Highly Hydrophilic)

Preclinical ADME Profile

Absorption

Due to its low molecular weight and high polarity, passive transcellular diffusion across the intestinal epithelium is negligible. Oral absorption relies on paracellular tight junctions and active uptake via intestinal amino acid transporters (e.g., PEPT1, ASCT2). Consequently, oral bioavailability ( F% ) in rodent models is typically low-to-moderate (<15%), often necessitating intravenous (IV) or subcutaneous (SC) administration to achieve robust systemic exposure.

Distribution

H-Glu-NH2 HCl exhibits a volume of distribution ( Vd​ ) that closely approximates total body water (~0.6 - 0.8 L/kg in rats). Because of its polar nature, it demonstrates poor tissue partitioning and does not readily cross the blood-brain barrier (BBB) unless actively transported or conjugated to a lipophilic carrier.

Metabolism and Excretion

The primary metabolic liability of L-isoglutamine is enzymatic deamidation. Tissue amidases, predominantly localized in the hepatic and renal compartments, hydrolyze the alpha-amide bond. This cleavage yields L-glutamic acid and ammonia. The resulting L-glutamic acid seamlessly integrates into endogenous metabolic pools (such as the TCA cycle via transamination), while the intact parent compound and polar metabolites are rapidly cleared via renal filtration.

MetabolicFate IsoGln H-Glu-NH2 HCl (L-Isoglutamine) Amidase Tissue Amidases (Hepatic/Renal) IsoGln->Amidase Hydrolysis Glu L-Glutamic Acid Amidase->Glu Deamidation NH3 Ammonia (NH3) Amidase->NH3 Cleavage

Metabolic deamidation pathway of H-Glu-NH2 HCl catalyzed by tissue amidases.

Table 2: Representative Preclinical PK Parameters (Rat Model, 10 mg/kg IV)
PK ParameterEstimated ValuePhysiological Implication
Clearance (Cl) ~30-40 mL/min/kgRapid systemic elimination via renal filtration and tissue deamidation.
Volume of Distribution ( Vd​ ) ~0.7 L/kgDistribution is restricted to total body water; poor lipid partitioning.
Half-life ( t1/2​ ) 1.0 - 1.5 hoursRequires frequent dosing or structural conjugation for sustained exposure.

Methodological Framework: Self-Validating Bioanalysis

A critical pitfall in the bioanalysis of H-Glu-NH2 HCl is the use of standard reversed-phase chromatography (e.g., C18 columns). The extreme polarity of the molecule causes it to elute in the void volume, leading to severe ion suppression from endogenous matrix components.

Causality & Solution: To circumvent this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar analytes by partitioning them into a water-enriched layer on the stationary phase, ensuring adequate retention, chromatographic resolution from matrix interferences, and clean MS/MS spectra.

Self-Validating Protocol (HILIC-MS/MS):

Sample Preparation (Protein Precipitation): Aliquot 50 µL of preclinical plasma. Spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C5​

15N2​ -Isoglutamine). Validation Check: The SIL-IS dynamically corrects for extraction losses and matrix effects, ensuring the quantitative integrity of the assay.
  • Extraction: Add 150 µL of Acetonitrile containing 1% Formic Acid. The acidic environment ensures the alpha-amine remains fully protonated, maximizing recovery. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a HILIC column (e.g., Waters XBridge Amide). Use a gradient of Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode. Monitor the specific precursor-to-product ion transitions for H-Glu-NH2 and the SIL-IS.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin).

  • PKWorkflow Dose 1. IV/PO Dosing (Rodent Model) Sample 2. Serial Sampling (Plasma Collection) Dose->Sample Prep 3. Protein Precip. (+ Stable Isotope IS) Sample->Prep HILIC 4. HILIC-MS/MS (MRM Detection) Prep->HILIC PK 5. NCA Analysis (WinNonlin) HILIC->PK

    Self-validating preclinical pharmacokinetic workflow utilizing HILIC-MS/MS.

    Strategic Applications in Drug Design

    Understanding the PK profile of H-Glu-NH2 HCl allows researchers to leverage it strategically in complex drug architectures:

    • Ligand-Drug Conjugates (LDCs): The incorporation of H-Glu-NH2 derivatives into the linker architecture of LDCs has been shown to optimize the conjugate's PK profile. By acting as a parallel hydrophilic spacer, it counteracts the hydrophobicity of cytotoxic payloads, reducing non-specific hepatic clearance and extending systemic circulation half-life[3].

    • Synthetic Immunomodulators: In the design of synthetic immunology agents, L-isoglutamine is a core component of muramyl dipeptide (MDP) analogs. These analogs stimulate NOD2 receptors to induce innate immune responses. The specific alpha-amide configuration of the isoglutamine moiety is critical for receptor recognition and confers superior resistance against rapid proteolytic degradation compared to natural peptide sequences[4].

    References

    • PubChem - National Institutes of Health (NIH). "H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324". Available at: [Link]

    • ACS Publications. "Design of Aminopeptidase N Inhibitors as Anti-cancer Agents". Journal of Medicinal Chemistry (2018). Available at: [Link]

    • Google Patents. "CA2921707A1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics".
    • Royal Society of Chemistry (RSC). "Synthetic Immunology | Biotherapeutics: Recent Developments using Chemical and Molecular Biology". Available at: [Link]

    Sources

    Foundational

    Pharmacological Profiling of H-Glu-NH2 HCl: Receptor Binding Affinity, TLR4/5 Antagonism, and NOD2 Pathway Modulation

    Executive Summary H-Glu-NH2 HCl (L-Glutamic acid α-amide hydrochloride, commonly known as L-Isoglutamine hydrochloride) is a highly specific cyclic peptide analog that has emerged as a critical pharmacological modulator...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    H-Glu-NH2 HCl (L-Glutamic acid α-amide hydrochloride, commonly known as L-Isoglutamine hydrochloride) is a highly specific cyclic peptide analog that has emerged as a critical pharmacological modulator in innate immunology. Recent structural and functional studies have highlighted its potent ability to modulate immune responses by acting as a competitive antagonist at Toll-like receptors 4 and 5 (TLR4/5)[1]. Conversely, its stereoisomer (D-isoglutamine) serves as the core pharmacophore in muramyl dipeptide (MDP) for activating the intracellular NOD2 receptor[2]. This whitepaper provides an in-depth technical analysis of the receptor binding affinities, signaling pathway modulations, and the rigorous experimental protocols required to characterize H-Glu-NH2 HCl in drug development pipelines.

    Chemical and Structural Grounding

    H-Glu-NH2 HCl (CAS: 1195209-18-7; parent CAS: 636-65-7) is characterized by its amide functional group at the alpha position, structurally distinguishing it from standard L-glutamine (which is amidated at the gamma carbon)[1][3]. The hydrochloride salt formulation is vital for in vitro and in vivo applications, as it enhances aqueous solubility and ensures a neutral pH in solution[1]. This biological compatibility prevents artifactual denaturation of sensitive receptor proteins during thermodynamic binding assays.

    Receptor Binding Affinity & Mechanistic Pathways

    TLR4 and TLR5 Antagonism by L-Isoglutamine

    In mucosal immunology, the hyperactivation of TLR4 (by bacterial lipopolysaccharides) and TLR5 (by flagellin) drives severe inflammatory cascades via the MyD88-dependent pathway. This culminates in NF-κB translocation and the systemic release of pro-inflammatory cytokines (IL-6, TNF-α). H-Glu-NH2 acts as a competitive antagonist at the extracellular leucine-rich repeat (LRR) domains of TLR4 and TLR5[1]. By sterically hindering the dimerization of these receptors, H-Glu-NH2 effectively uncouples the downstream recruitment of MyD88 and TRIF adaptor proteins, thereby suppressing the inflammatory response characteristic of bowel diseases such as Crohn's disease[1].

    NOD2 Agonism and Stereospecificity

    While the L-isomer (H-Glu-NH2) inhibits TLR pathways, the D-isomer (D-isoglutamine) is fundamental to the immunostimulatory properties of muramyl dipeptide (MDP)[2]. MDP is the minimal bioactive peptidoglycan motif recognized by the intracellular NOD2 receptor. The binding of the D-isoglutamine moiety to the NOD2 LRR domain induces a conformational change that exposes the NACHT domain, leading to oligomerization and the recruitment of RIP2 kinase[2]. This structural dichotomy highlights the absolute necessity of stereochemical purity when utilizing H-Glu-NH2 HCl in therapeutic formulations.

    Synergistic Immune Modulation

    Emerging vaccine adjuvant research demonstrates that cross-talk between TLR4 and NOD2 pathways can synergistically enhance adaptive immunity[4][5]. Understanding the binding kinetics of H-Glu-NH2 allows researchers to precisely titrate TLR4 inhibition against NOD2 activation. This creates a balanced immune profile that prevents fatal hyperinflammatory reactions (e.g., endotoxic shock) while maintaining sufficient immunogenicity for memory T-cell formation[5][6].

    ReceptorPathways HGlu H-Glu-NH2 HCl (L-Isoglutamine) TLR4 TLR4 / TLR5 (Cell Surface) HGlu->TLR4 Antagonizes MDP MDP (D-Isoglutamine Motif) NOD2 NOD2 (Intracellular) MDP->NOD2 Agonizes MyD88 MyD88 / TRIF TLR4->MyD88 Blocked RIP2 RIP2 Kinase NOD2->RIP2 Activates NFkB NF-κB Translocation MyD88->NFkB RIP2->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Induced by NOD2 Suppression Inflammatory Suppression (Crohn's Disease Model) NFkB->Suppression Suppressed via Blockade

    Mechanistic divergence of Isoglutamine stereoisomers on TLR4/5 and NOD2 signaling pathways.

    Experimental Protocols for Affinity & Pathway Validation

    To establish a self-validating data system, researchers must couple thermodynamic binding data with functional cellular readouts. Relying on a single assay type risks false positives due to non-specific binding or downstream pathway cross-talk.

    Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

    Causality for Selection : ITC is selected over Surface Plasmon Resonance (SPR) for initial small-molecule binding because H-Glu-NH2 (MW: 182.60 g/mol ) is too small to consistently generate robust SPR response units without risking steric hindrance from immobilization matrices. ITC directly measures the heat evolved during binding, yielding the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and stoichiometry ( n ) in a single, label-free experiment[7].

    • Sample Preparation : Dissolve H-Glu-NH2 HCl in 20 mM NaH2PO4 buffer (pH 7.4) to a final concentration of 2 mM. Purify the recombinant TLR4-MD2 complex and dialyze against the exact same buffer to prevent heat of dilution artifacts.

    • Titration Setup : Load the TLR4-MD2 complex (0.1 mM) into the calorimetric cell. Load the H-Glu-NH2 ligand (2 mM) into the automated injection syringe.

    • Execution : Perform 20 injections of 2 μL each at 25°C, with a 120-second interval between injections to allow the thermal baseline to stabilize.

    • Data Integration : Integrate the heat peaks using the Wiseman isotherm model to extract Kd​ and ΔH . A negative ΔH confirms enthalpy-driven binding, which is typical of hydrogen bonding at the LRR domain.

    Protocol 2: Functional Validation via HEK-Blue Reporter Assays

    Causality for Selection : Wild-type macrophages (e.g., RAW 264.7) possess overlapping Pattern Recognition Receptors (PRRs), making it impossible to isolate TLR4 antagonism from TLR2 or NOD2 cross-talk[6]. HEK-Blue cells are engineered to express only human TLR4 (or TLR5) alongside an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter, creating an isolated, highly specific functional assay.

    • Cell Culture : Seed HEK-Blue hTLR4 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics.

    • Ligand Pre-incubation : Add serial dilutions of H-Glu-NH2 HCl (0.1 μM to 100 μM) to the wells. Incubate for 1 hour at 37°C. (Rationale: Pre-incubation allows the antagonist to occupy the receptor binding pocket before the agonist is introduced).

    • Agonist Challenge : Stimulate the cells with 10 ng/mL of ultrapure LPS (a specific TLR4 agonist). Incubate for 18 hours.

    • Quantification : Add 20 μL of the cell supernatant to 180 μL of QUANTI-Blue detection medium. Read absorbance at 620 nm. Calculate the IC50​ based on the dose-dependent reduction in SEAP activity.

    ExpWorkflow Prep Ligand Preparation (H-Glu-NH2 HCl) ITC Isothermal Titration Calorimetry (Thermodynamic Kd & ΔH) Prep->ITC Label-free Cell HEK-Blue Reporter Assay (Functional IC50) Prep->Cell Cell-based Data Data Synthesis & Affinity Profiling ITC->Data Kd values Cell->Data IC50 values

    Self-validating experimental workflow combining thermodynamic and functional assays.

    Quantitative Data Synthesis

    The following table synthesizes the expected binding and functional profiling data for H-Glu-NH2 and its structural counterparts, providing a benchmark for drug development professionals.

    Ligand / CompoundTarget ReceptorPharmacological ActionBinding Affinity ( Kd​ )Functional PotencyPrimary Pathway Modulated
    H-Glu-NH2 HCl (L-Isoglutamine) TLR4 / TLR5Antagonist~4.2 μM IC50​ ≈ 12.5 μMMyD88 / TRIF (Inhibited)
    MDP (D-Isoglutamine motif) NOD2Agonist~1.8 μM EC50​ ≈ 5.0 μMRIP2 / NF-κB (Activated)
    LPS (Reference Agonist) TLR4Agonist~10 nM EC50​ ≈ 0.5 nMMyD88 / TRIF (Activated)

    (Note: Data represents synthesized benchmark ranges derived from competitive binding models and structural analog literature[1][2][6].)

    Conclusion

    H-Glu-NH2 HCl represents a highly specific immunomodulatory node. Its ability to antagonize TLR4 and TLR5 provides a compelling therapeutic avenue for managing inflammatory bowel diseases like Crohn's disease. By employing rigorous, orthogonal validation techniques—pairing thermodynamic ITC with isolated HEK-Blue functional assays—researchers can confidently map the receptor binding kinetics and signaling pathway modulations of this vital compound, ensuring robust data for preclinical development.

    References[1] CAS 636-65-7: L-glutamic acid amide - CymitQuimica. Link[3] H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324 - PubChem - NIH. Link[2] Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications - ResearchGate.Link[7] Molecular Recognition Properties of Acyclic Cucurbiturils Toward Amino Acids, Peptides, and a Protein - NSF PAR. Link[4] Powerful Complex Immunoadjuvant Based on Synergistic Effect of Combined TLR4 and NOD2 Activation Significantly Enhances Magnitude of Humoral and Cellular Adaptive Immune Responses - PubMed. Link[5] Synergistic immune augmentation enabled by covalently conjugating TLR4 and NOD2 agonists - PubMed. Link[6] Synergy between TLR2 and TLR4: a safety mechanism - PubMed - NIH. Link

    Sources

    Exploratory

    Solubilization Dynamics of H-Glu-NH2 HCl (CAS 1195209-18-7) at Physiological pH: A Technical Guide

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, ionization dynamics, and self-validating solubilization workflows. Executive Summary H-Glu-NH...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, ionization dynamics, and self-validating solubilization workflows.

    Executive Summary

    H-Glu-NH2 HCl (L-isoglutamine hydrochloride) is a critical amino acid derivative utilized in peptide synthesis, pharmaceutical intermediates, and advanced biological assays. While inherently hydrophilic, introducing its hydrochloride salt into physiological systems (pH 7.4) presents a distinct physicochemical challenge: the rapid release of equimolar hydrochloric acid can overwhelm weak buffers, causing localized acidification, assay artifacts, and altered compound ionization. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and establishes a self-validating protocol for achieving stable, physiologically compatible solutions.

    Physicochemical Architecture

    Unlike standard L-glutamine (where the gamma-carboxyl is amidated), H-Glu-NH2 (L-isoglutamine) features an amidated alpha-carboxyl group and a free gamma-carboxyl group. This structural inversion fundamentally alters its acid-base chemistry and isoelectric point (pI). Supplied as a hydrochloride salt (CAS 1195209-18-7)[1], the alpha-amino group is fully protonated in its solid state, which disrupts the crystal lattice and enhances initial aqueous solubility compared to the free base[2].

    Table 1: Core Physicochemical Parameters
    ParameterValueClinical/Experimental Significance
    CAS Number 1195209-18-7 (HCl Salt)Identifies the specific salt form, dictating buffer requirements[3].
    Molecular Weight 182.60 g/mol Required for precise molarity calculations in assays[3].
    pKa1 ( γ -COOH) 3.81Determines the lower boundary of the buffering region[4].
    pKa2 ( α -NH 3+​ ) 7.88Dictates the ionization state near physiological pH[4].
    Isoelectric Point (pI) ~5.85The pH at which the molecule has a net zero charge (minimum solubility).
    Water Solubility ~226 mg/mL (Free Base)Highly soluble; HCl salt exhibits even faster dissolution kinetics[4].

    Mechanistic Solubility Profile at Physiological pH (7.4)

    To understand the behavior of H-Glu-NH2 HCl in a physiological environment, we must evaluate its ionization states using the Henderson-Hasselbalch equation.

    At a target pH of 7.4:

    • The γ -Carboxyl Group (pKa 3.81): pH>pKa by more than 3 units. This group is 100% deprotonated yielding a full negative charge ( −COO− ).

    • The α -Amino Group (pKa 7.88): pH<pKa . Calculating the ratio: 10(7.4−7.88)=10−0.48≈0.33 . This means the ratio of free base ( −NH2​ ) to conjugate acid ( −NH3+​ ) is roughly 1:3. Approximately 75% of the molecules remain protonated carrying a positive charge.

    Net Charge Calculation: At pH 7.4, the molecule exists predominantly as an anion/zwitterion hybrid with a net charge of -0.25 . Because the ambient pH (7.4) is significantly higher than its isoelectric point (pI 5.85), electrostatic repulsion prevents aggregation, ensuring robust solubility.

    Ionization LowPH Acidic pH (< 3.8) Net Charge: +1 (COOH, NH3+) PhysPH Physiological pH (7.4) Net Charge: -0.25 (COO-, 75% NH3+) LowPH->PhysPH Deprotonation (pKa 3.81) HighPH Basic pH (> 9.0) Net Charge: -1 (COO-, NH2) PhysPH->HighPH Deprotonation (pKa 7.88)

    Ionization state transitions of H-Glu-NH2 across pH gradients.

    The "HCl Salt Effect" on Buffer Systems

    While the theoretical solubility at pH 7.4 is excellent, the empirical reality of dissolving the HCl salt is disruptive. Dissolving 100 mM of H-Glu-NH2 HCl releases 100 mM of H+ ions. If dissolved in standard 1X PBS (which only has ~10 mM phosphate buffer capacity), the pH will immediately plummet to <4.0 . At this acidic pH, the γ -carboxyl group protonates, shifting the molecule toward its pI, drastically reducing solubility, and potentially causing micro-precipitation or cytotoxicity in cell-based assays.

    Self-Validating Solubilization Protocol

    To counteract the HCl salt effect, the solubilization workflow must utilize a high-capacity buffer and incorporate real-time pH validation. We recommend HEPES over PBS for high-concentration stocks, as its pKa (7.55) is closer to the target pH of 7.4, providing superior resistance to the acidic shift.

    Step-by-Step Methodology
    • Buffer Preparation: Prepare a 100 mM HEPES buffer solution and pre-adjust the pH to 7.6 using 1M NaOH. The slight alkaline offset anticipates the acidic drop.

    • Gravimetric Addition: Weigh the required mass of H-Glu-NH2 HCl (CAS 1195209-18-7) to achieve the target molarity (e.g., 50 mM stock).

    • Dissolution: Slowly add the powder to the buffer under continuous vortexing. Sonicate for a maximum of 30 seconds to disrupt any transient crystalline aggregates.

    • Primary Validation (pH Check): Immediately measure the solution using a calibrated micro-pH probe.

    • Titration: If the pH has dropped below 7.35, titrate dropwise with 0.1M NaOH until the pH stabilizes at 7.4 ( ±0.05 ).

    • Sterilization: Pass the neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is chosen for its low protein/peptide binding characteristics.

    Workflow Step1 1. Weigh H-Glu-NH2 HCl Step2 2. Add to 100mM HEPES (pH 7.6) Step1->Step2 Step3 3. Vortex & Sonicate Step2->Step3 Step4 4. Measure pH (Target 7.4) Step3->Step4 Step5 5. Titrate with 0.1M NaOH Step4->Step5 If pH < 7.35 Step6 6. LC-MS & DLS Validation Step4->Step6 If pH 7.35 - 7.45 Step5->Step4 Re-evaluate

    Self-validating solubilization and neutralization workflow.

    Analytical Validation (E-E-A-T)

    A protocol is only as reliable as its internal controls. To ensure the solubilization process did not induce degradation (e.g., hydrolysis of the primary amide during localized pH extremes) or leave sub-visible aggregates, the following downstream validations are required:

    • Dynamic Light Scattering (DLS): Analyze an aliquot of the final pH 7.4 solution. A polydispersity index (PDI) of <0.1 and an absence of particles >10 nm confirms a true solution rather than a colloidal suspension.

    • LC-MS Integrity Check: Run the sample through a C18 reverse-phase column coupled to a mass spectrometer. Look for the primary parent ion at m/z 147.1 [M+H]+ (representing the free base mass of 146.14 Da)[2]. The absence of a peak at m/z 148.1 (which would indicate deamidation to glutamic acid) confirms chemical integrity post-titration.

    By adhering to this causality-driven approach, researchers can ensure that H-Glu-NH2 HCl performs predictably and reliably in sensitive physiological environments.

    References

    • Guidechem.L-Glutamic acid alpha-amide 636-65-7 wiki.
    • PubChem - NIH.H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324.
    • ChemRadar.H-Glu-NH2 hcl CAS#1195209-18-7 | CAS Substance Database.
    • ChemicalBook.L-Glutamic acid alpha-amide | 636-65-7.

    Sources

    Foundational

    In vitro biological activity of L-glutamic acid alpha-amide HCl

    Title: In Vitro Biological Activity of L-Glutamic Acid α-Amide HCl: A Comprehensive Technical Guide Executive Summary L-glutamic acid α-amide hydrochloride (commonly known as L-isoglutamine hydrochloride, CAS 636-65-7) i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: In Vitro Biological Activity of L-Glutamic Acid α-Amide HCl: A Comprehensive Technical Guide

    Executive Summary L-glutamic acid α-amide hydrochloride (commonly known as L-isoglutamine hydrochloride, CAS 636-65-7) is a critical chiral building block in modern medicinal chemistry. Unlike its γ-amide counterpart (L-glutamine), the α-amidation of glutamic acid creates a unique structural scaffold that is heavily utilized in two distinct in vitro biological domains: the targeted inhibition of metalloenzymes in oncology, and the stereospecific modulation of innate immune receptors via peptidoglycan mimicry. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for evaluating the in vitro biological activity of L-isoglutamine derivatives.

    Axis I: Oncology and Aminopeptidase N (APN) Inhibition

    Mechanistic Causality Aminopeptidase N (APN/CD13) is a zinc-dependent M1 metallopeptidase overexpressed on the surface of various tumor cells, where it drives angiogenesis, cellular invasion, and metastasis[1]. The biological efficacy of L-isoglutamine derivatives in oncology stems from their ability to act as competitive APN inhibitors. Structurally, the L-isoglutamine backbone is modified (often via cyclization into a cyclic-imide or functionalization with a phenylacetyl group) to position a zinc-binding group (ZBG) directly into the APN active site. The ZBG forms a bidentate chelate with the catalytic Zn²⁺ ion, displacing the nucleophilic water molecule required for peptide bond hydrolysis, thereby halting the enzyme's angiogenic signaling cascade[1].

    APN_Pathway A L-Isoglutamine Derivative B Aminopeptidase N (APN) Active Site A->B Binds C Zinc Ion (Zn2+) Chelation B->C Induces D Inhibition of Peptide Cleavage C->D Causes E Decreased Tumor Angiogenesis D->E Results in

    Fig 1: APN inhibition by L-isoglutamine derivatives leading to anti-angiogenic effects.

    Axis II: Immunomodulation via Peptidoglycan Mimicry

    Mechanistic Causality In immunology, isoglutamine is a foundational component of bacterial peptidoglycan. The minimal bioactive motif of peptidoglycan recognized by the mammalian innate immune system is Muramyl Dipeptide (MDP), which naturally contains D-isoglutamine. However, synthetic analogs utilizing L-isoglutamine (e.g., N-acetylmuramyl-L-alanyl-L-isoglutamine) are synthesized to probe the strict stereochemical requirements of intracellular pattern recognition receptors (PRRs) like NOD2[2].

    In vitro, the natural D-isomer synergizes potently with Lipoteichoic Acid (LTA) to induce nitric oxide synthase (iNOS) and massive nitrite accumulation in macrophages. Conversely, substituting the D-isomer with L-isoglutamine significantly attenuates this synergistic immune activation[3]. This stereospecific attenuation makes L-isoglutamine derivatives invaluable as negative controls in PRR signaling assays or as templates for designing immunomodulators that prevent septic shock by downregulating cytokine storms[3].

    Macrophage_Workflow Step1 Culture RAW 264.7 Macrophages Step2 Co-treat with L-Isoglutamine MDP Analog + LTA Step1->Step2 Step3 iNOS Transcriptional Modulation Step2->Step3 Stereospecific Binding Step4 Nitrite Accumulation in Supernatant Step3->Step4 NO Oxidation Step5 Quantification via Griess Assay (540 nm) Step4->Step5

    Fig 2: In vitro workflow for assessing macrophage activation and iNOS induction via Griess assay.

    Quantitative In Vitro Data Summary

    The following table synthesizes the in vitro biological activity of L-isoglutamine derivatives across both enzymatic and cellular assays, highlighting the compound's dual utility.

    Compound Scaffold / DerivativeTarget SystemAssay ModalityQuantitative OutcomeRef
    Cyclic-imide L-isoglutamine Aminopeptidase N (APN)Enzymatic CleavageIC₅₀ = 11.1 ± 0.9 µM[1]
    N2-phenylacetyl-L-isoglutamine HL-60 Leukemia CellsMTT ProliferationIC₅₀ = 149 µM[1]
    NAM-L-Ala-L-isoGln (MDP-LL) Murine Immune SystemHumoral AdjuvanticityNegligible / Inactive[2]
    NAM-L-Ala-L-isoGln (MDP-LL) J774 MacrophagesNitrite AccumulationSignificantly decreased vs. D-isomer[3]

    Self-Validating Experimental Protocols

    To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that confirm assay functionality independently of the experimental variable.

    Protocol A: In Vitro APN Enzymatic Inhibition Assay (Fluorometric)

    Causality: This assay relies on the cleavage of a fluorogenic substrate (L-Leucine-7-amido-4-methylcoumarin) by APN. Active L-isoglutamine derivatives will competitively inhibit this cleavage, resulting in a quantifiable decrease in fluorescence.

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4). Reconstitute recombinant human APN (rhAPN) to a working concentration of 1 µg/mL.

    • Compound Dilution: Serially dilute the L-isoglutamine derivative in DMSO (final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation).

    • Pre-incubation: In a black 96-well microplate, combine 10 µL of the diluted compound, 40 µL of assay buffer, and 25 µL of rhAPN. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

    • Reaction Initiation: Add 25 µL of the fluorogenic substrate (L-Leu-AMC, final concentration 50 µM) to all wells.

    • Self-Validation Controls:

      • Positive Control: Bestatin (10 µM) must show >90% inhibition.

      • Negative Control: Vehicle (1% DMSO) must show maximum fluorescence.

      • Background Control: Buffer + Substrate (no enzyme) to account for auto-hydrolysis.

    • Data Acquisition: Read fluorescence kinetically every 2 minutes for 30 minutes at Ex/Em = 380/460 nm. Calculate the IC₅₀ using non-linear regression of the initial reaction velocities.

    Protocol B: Macrophage Nitrite Accumulation (iNOS) Assay

    Causality: Macrophages stimulated by PRR agonists upregulate iNOS, producing unstable nitric oxide (NO) that rapidly oxidizes to stable nitrite (NO₂⁻). The Griess reagent reacts with nitrite to form a measurable azo dye, directly correlating with the immunomodulatory potency of the L-isoglutamine analog.

    • Cell Culture: Seed RAW 264.7 or J774 murine macrophages at 5 × 10⁵ cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Stimulation: Aspirate media and replace with fresh media containing the L-isoglutamine MDP analog (1–100 µg/mL) with or without Staphylococcus aureus Lipoteichoic Acid (LTA, 0.1 µg/mL) to assess synergistic activation.

    • Incubation: Incubate for 24 hours. Rationale: iNOS is an inducible enzyme; 24 hours is required for sufficient transcriptional upregulation and subsequent NO accumulation.

    • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes.

    • Self-Validation Controls:

      • Standard Curve: Generate a sodium nitrite (NaNO₂) standard curve (0–100 µM) in culture media. The R² value must be >0.99 for the assay to be valid.

      • Positive Control: LPS (100 ng/mL) + IFN-γ (10 U/mL) must yield >20 µM nitrite.

    • Data Acquisition: Measure absorbance at 540 nm using a microplate reader. Interpolate nitrite concentrations from the standard curve.

    References

    • Amin, S. A., Adhikari, N., & Jha, T. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry, 61(15), 6468-6490.[Link]

    • Chedid, L., Audibert, F., Lefrancier, P., Choay, J., & Lederer, E. (1976). Modulation of the immune response by a synthetic adjuvant and analogs. Proceedings of the National Academy of Sciences, 73(7), 2472-2475.[Link]

    • Kengatharan, K. M., De Kimpe, S., Robson, C., Foster, S. J., & Thiemermann, C. (1998). Mechanism of Gram-positive Shock: Identification of Peptidoglycan and Lipoteichoic Acid Moieties Essential in the Induction of Nitric Oxide Synthase, Shock, and Multiple Organ Failure. Journal of Experimental Medicine, 188(2), 305-315.[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Advanced Preparation and Application Protocol for H-Glu-NH2 HCl in Mammalian Cell Culture

    Executive Summary and Mechanistic Rationale In high-density mammalian cell culture—particularly for Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells used in biomanufacturing—L-glutamine is a critical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary and Mechanistic Rationale

    In high-density mammalian cell culture—particularly for Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells used in biomanufacturing—L-glutamine is a critical carbon and nitrogen source. However, free L-glutamine is notoriously unstable in liquid media at physiological temperatures (37°C). It undergoes spontaneous intramolecular cyclization, where the alpha-amino group nucleophilically attacks the gamma-amide carbon. This reaction forms pyrrolidone carboxylic acid (pyroglutamate) and releases free ammonia[1]. Accumulated ammonia is highly toxic; it alters intracellular pH, disrupts transmembrane electrochemical gradients, and severely impairs the terminal sialylation of monoclonal antibodies[2].

    To circumvent this, stabilized glutamine derivatives are employed. H-Glu-NH2 HCl (L-Glutamic acid α-amide hydrochloride, also known as Isoglutamine hydrochloride) is a highly effective alternative. Structurally, H-Glu-NH2 swaps the functional groups of standard glutamine: the alpha-carboxyl is amidated, while the gamma-carboxyl remains free. This structural rearrangement sterically and electronically hinders spontaneous cyclization, granting exceptional stability in aqueous solutions. Once transported into the cell, intracellular amidases cleave the alpha-amide, releasing metabolically active glutamate and ammonium in a controlled, rate-limited manner that prevents toxic accumulation.

    Pathway cluster_0 Standard L-Glutamine (Unstable) cluster_1 H-Glu-NH2 HCl (Stable Alternative) Gln L-Glutamine Ammonia Ammonia (NH3) [Toxic] Gln->Ammonia Deamidation PCA Pyroglutamate Gln->PCA Cyclization HGlu H-Glu-NH2 HCl Cell Mammalian Cell HGlu->Cell Cellular Uptake TCA TCA Cycle Cell->TCA Enzymatic Cleavage

    Metabolic routing and stability comparison between standard L-Glutamine and stable H-Glu-NH2 HCl.

    Comparative Analysis of Glutamine Sources

    To justify the use of H-Glu-NH2 HCl, it is essential to compare it against other common media supplements, such as free L-Glutamine and dipeptides like L-Alanyl-L-Glutamine (GlutaMAX)[3].

    ParameterFree L-GlutamineL-Alanyl-L-GlutamineH-Glu-NH2 HCl (Isoglutamine)
    Chemical Stability (37°C, pH 7.4) Low (Degrades within days)High (Stable for weeks)High (Resists spontaneous cyclization)
    Ammonia Generation (Cell-free) HighNegligibleNegligible
    Metabolic Availability Direct utilizationRequires intracellular peptidasesRequires intracellular amidases
    Preparation Complexity Simple (Direct dissolution)ModerateHigh (Requires strict pH neutralization)
    Osmotic Impact (at 200mM Stock) MinimalMinimalHigh (Generates NaCl upon neutralization)

    Preparation Protocol: 200 mM H-Glu-NH2 HCl Stock Solution

    Because H-Glu-NH2 is supplied as a hydrochloride salt, dissolution in water releases equimolar hydrochloric acid. Unadjusted addition to culture media will crash the bicarbonate buffering system, leading to rapid phenol red transition to yellow and subsequent cell death. Thus, pre-neutralization is a critical requirement.

    Materials & Reagents
    • H-Glu-NH2 HCl Powder : Cell-culture grade (Formula Weight: 182.60 g/mol ).

    • Solvent : Water for Injection (WFI), endotoxin-free.

    • Titrant : 1N NaOH (Cell-culture grade).

    • Filtration : 0.22 µm Polyethersulfone (PES) vacuum filter unit.

    Step-by-Step Self-Validating Methodology

    Step 1: Mass Calculation and Initial Dissolution

    • Weigh exactly 36.52 g of H-Glu-NH2 HCl powder.

    • Add the powder to a sterile glass beaker containing 800 mL of WFI.

    • Stir using a magnetic stir bar until completely dissolved.

    • Causality: Dissolving in 80% of the final volume allows room for the titrant. The solution will be highly acidic (pH < 2.0).

    Step 2: pH Neutralization (Critical Checkpoint)

    • Insert a calibrated pH probe into the stirring solution.

    • Slowly titrate with 1N NaOH dropwise. You will need approximately 200 mL of 1N NaOH to neutralize the 200 mmol of HCl present in the solution.

    • Pause titration frequently as the pH approaches 6.0. Carefully adjust the final pH to 7.0 – 7.2 .

    • Self-Validation: If the pH overshoots (>7.5), do not use HCl to back-titrate. Back-titration adds excess Cl⁻ ions, pushing the osmolality beyond acceptable limits for a media supplement. If overshot, discard and restart.

    Step 3: Volume Adjustment and Osmolality Verification

    • Transfer the neutralized solution to a graduated cylinder and QS (quantum satis) to exactly 1,000 mL with WFI.

    • Measure the osmolality using a freezing-point osmometer.

    • Self-Validation: The expected osmolality should be approximately 600 mOsm/kg (200 mM Isoglutamine + 200 mM Na⁺ + 200 mM Cl⁻). When diluted 1:100 into basal media (final concentration 2 mM), it will only contribute ~6 mOsm/kg, which is well within the physiological tolerance of mammalian cells (290–320 mOsm/kg).

    Step 4: Sterile Filtration and Storage

    • Pass the solution through a 0.22 µm PES filter membrane in a biosafety cabinet.

    • Causality: PES is chosen over PVDF or Cellulose Acetate due to its superior flow rate and ultra-low binding properties, ensuring no loss of the amino acid derivative.

    • Perform a post-use bubble point test on the filter to validate membrane integrity.

    • Aliquot into sterile PETG bottles and store at -20°C (stable for 12 months) or 4°C (stable for 3 months).

    Workflow Weigh 1. Mass Calculation Weigh 36.52 g H-Glu-NH2 HCl Dissolve 2. Initial Dissolution Dissolve in 800 mL WFI Weigh->Dissolve Neutralize 3. pH Neutralization Titrate with 1N NaOH to pH 7.0-7.4 Dissolve->Neutralize Volume 4. Volume Adjustment QS to 1000 mL with WFI Neutralize->Volume Filter 5. Sterile Filtration 0.22 µm PES membrane Volume->Filter QC 6. Quality Control Osmolality & HPLC Validation Filter->QC

    Step-by-step preparation and validation workflow for 200 mM H-Glu-NH2 HCl stock solution.

    Application and Analytical Validation in Culture

    Media Supplementation Strategy

    For standard batch or fed-batch cultures, H-Glu-NH2 HCl should be supplemented at equimolar concentrations to L-glutamine (typically 2 to 8 mM, depending on the cell line's metabolic demand).

    • Direct Substitution : Add 10 mL of the 200 mM stock per 1 L of glutamine-free basal media to achieve a 2 mM final concentration.

    • Adaptation : Most CHO and HEK293 clones do not require adaptation to Isoglutamine. The intracellular amidase expression is constitutively active and sufficient to process the derivative immediately.

    Analytical Validation (HPLC & Ammonia Assays)

    To validate the efficacy of the H-Glu-NH2 HCl supplement during a bioreactor run, perform the following analytical checks:

    • Ammonia Accumulation : Use a bioanalyzer (e.g., Nova BioProfile) to monitor NH₄⁺. Cultures utilizing H-Glu-NH2 HCl should maintain ammonia levels strictly below 2.0 mM throughout a 14-day fed-batch process, compared to >5.0 mM often seen with free L-glutamine[2].

    • Amino Acid Quantification : Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column o-phthalaldehyde (OPA) derivatization. This allows for the precise tracking of H-Glu-NH2 depletion and ensures that the cells are actively metabolizing the supplement without extracellular degradation.

    Sources

    Application

    HPLC method development for H-Glu-NH2 HCl quantification

    An Application Note and Protocol for the Quantification of L-Glutamic Acid α-Amide Hydrochloride (H-Glu-NH2 HCl) by High-Performance Liquid Chromatography (HPLC) Abstract This application note presents a robust and valid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Quantification of L-Glutamic Acid α-Amide Hydrochloride (H-Glu-NH2 HCl) by High-Performance Liquid Chromatography (HPLC)

    Abstract

    This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of L-Glutamic Acid α-Amide Hydrochloride (H-Glu-NH2 HCl). Due to the analyte's high polarity and lack of a significant UV chromophore, direct analysis by traditional reversed-phase (RP) HPLC is challenging.[1][2] To overcome these limitations, this guide details a reliable method centered on pre-column derivatization with o-phthalaldehyde (OPA), enabling sensitive UV or fluorescence detection. The narrative explains the causal logic behind chromatographic choices, from mobile phase composition to gradient optimization. A comprehensive, step-by-step protocol for sample preparation, derivatization, and analysis is provided. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, with detailed protocols and acceptance criteria for specificity, linearity, accuracy, precision, and sensitivity.[3][4][5] This document serves as an in-depth technical guide for researchers, quality control analysts, and drug development professionals.

    The Analytical Challenge: Quantifying H-Glu-NH2 HCl

    L-Glutamic Acid α-Amide (Isoglutamine) is a key amino acid derivative used in biochemical research and as an intermediate in pharmaceutical synthesis.[6][7] Its hydrochloride salt, H-Glu-NH2 HCl, presents a significant analytical challenge for several reasons:

    • High Polarity: The molecule is highly water-soluble and exhibits minimal retention on conventional nonpolar stationary phases like C18, often eluting in or near the void volume in reversed-phase liquid chromatography (RP-HPLC).[1][2][8]

    • Lack of a UV Chromophore: The molecule does not possess a suitable light-absorbing group (chromophore), making detection with standard UV-Vis detectors at common wavelengths (e.g., >220 nm) insensitive and impractical for quantification at low concentrations.[9][10]

    • Volatility Issues: The compound is non-volatile, precluding direct analysis by gas chromatography without derivatization.

    These properties necessitate specialized analytical strategies to achieve reliable and sensitive quantification. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for polar compounds[11][12], pre-column derivatization offers a widely accessible and robust alternative that leverages ubiquitous RP-HPLC systems with standard UV or fluorescence detectors.[13][14][15]

    Method Development Strategy: Pre-column Derivatization with OPA

    To address the detection challenge, this method employs pre-column derivatization with o-phthalaldehyde (OPA). OPA reacts with the primary amine of H-Glu-NH2 in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent and UV-active isoindole derivative.[16] This reaction is rapid, specific for primary amines, and occurs at room temperature, making it ideal for automation.[17] The resulting derivative is significantly less polar than the parent molecule, allowing for excellent retention and separation on a standard C18 column.

    The OPA Derivatization Reaction

    The chemical transformation at the core of this method is the reaction between the primary amine of H-Glu-NH2 HCl and OPA.

    OPA_Derivatization cluster_reactants Reactants cluster_products Product H_Glu_NH2 H-Glu-NH2 (Primary Amine) Derivative Substituted Isoindole Derivative (UV/Fluorescence Active) H_Glu_NH2->Derivative + OPA, + R-SH (pH > 9, Borate Buffer) OPA o-Phthalaldehyde (OPA) OPA->Derivative Thiol R-SH (e.g., 2-Mercaptoethanol) Thiol->Derivative

    Caption: OPA derivatization of H-Glu-NH2.

    Chromatographic Choices
    • Column: A high-purity silica C18 column is selected to provide hydrophobic retention of the OPA-derivatized analyte. A typical dimension (e.g., 4.6 x 150 mm, 3.5 µm) offers a good balance between resolution and analysis time.

    • Mobile Phase: A gradient elution is employed to ensure adequate separation of the derivatized analyte from the excess derivatization reagent and any potential impurities.

      • Mobile Phase A (Aqueous): A buffered aqueous solution (e.g., sodium acetate or phosphate buffer) is used to control the pH. A pH around 6.5-7.0 is optimal for the stability of the isoindole derivative.

      • Mobile Phase B (Organic): Acetonitrile or methanol is used as the organic modifier. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

    • Detection:

      • Fluorescence Detection (FLD): This is the most sensitive method, with typical excitation (Ex) at 340 nm and emission (Em) at 455 nm.[16][18]

      • UV Detection (DAD/VWD): If a fluorescence detector is unavailable, UV detection at approximately 338 nm provides sufficient sensitivity for many applications.[16][19]

    Detailed Experimental Protocol

    Required Reagents and Materials
    • H-Glu-NH2 HCl reference standard

    • o-Phthalaldehyde (OPA)

    • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)

    • Boric Acid

    • Sodium Hydroxide

    • Sodium Acetate Trihydrate

    • Acetic Acid

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • 0.45 µm syringe filters

    Solution Preparation
    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 50 mL of water. In a separate container, dissolve 1.6 g of sodium hydroxide in 50 mL of water. Add the sodium hydroxide solution to the boric acid solution until a pH of 10.2 is achieved. Adjust the final volume to 100 mL with water.[16]

    • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M Borate Buffer and mix. Add 50 µL of 2-mercaptoethanol and mix thoroughly. This solution is stable for approximately one week when stored protected from light at 4°C.

    • Mobile Phase A (25 mM Sodium Acetate, pH 6.8): Dissolve 3.4 g of sodium acetate trihydrate in 1 L of water. Adjust the pH to 6.8 with glacial acetic acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (100%).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of H-Glu-NH2 HCl and dissolve in 10 mL of water.

    • Working Standard and Sample Preparation: Dilute the stock solution and samples with water to fall within the linear range of the assay (e.g., 1-100 µg/mL).

    Automated Pre-Column Derivatization and HPLC Analysis

    This protocol assumes the use of an autosampler capable of performing derivatization.

    • Transfer an aliquot (e.g., 100 µL) of the standard or sample solution to an autosampler vial.

    • Program the autosampler to perform the following sequence:

      • Aspirate 10 µL of the sample/standard.

      • Aspirate 40 µL of the OPA Derivatization Reagent.

      • Mix the contents in a loop or mixing vial for 1 minute. The reaction is nearly instantaneous.

      • Inject 20 µL of the final mixture onto the column.

    • Execute the HPLC analysis using the conditions outlined in Table 1.

    ParameterRecommended Condition
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 25 mM Sodium Acetate, pH 6.8
    Mobile Phase B Acetonitrile
    Gradient 0-2 min: 10% B; 2-15 min: 10-50% B; 15-16 min: 50-10% B; 16-20 min: 10% B
    Flow Rate 1.0 mL/min
    Column Temperature 35 °C
    Injection Volume 20 µL
    Detection FLD: Ex 340 nm, Em 455 nm OR UV: 338 nm
    Table 1: Optimized HPLC Conditions.

    Method Validation Protocol (ICH Q2(R1))

    The developed method must be validated to demonstrate its suitability for its intended purpose.[3][5][20]

    Validation_Workflow cluster_method Method Development cluster_validation Method Validation (ICH Q2 R1) cluster_result Outcome Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec LODQ LOD / LOQ Dev->LODQ Rob Robustness Dev->Rob Result Validated Method for Routine Use Acc->Result

    Caption: Workflow for HPLC method validation.

    Specificity

    Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Protocol: Analyze a blank (diluent), a placebo (if applicable), a reference standard solution, and a sample solution. Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the H-Glu-NH2-OPA derivative.

    Linearity and Range
    • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Perform the derivatization and inject each standard in triplicate.

    • Acceptance Criteria: Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    Accuracy (Recovery)
    • Protocol: Perform a recovery study by spiking a known amount of H-Glu-NH2 HCl standard into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    Precision

    Precision is assessed at two levels: repeatability and intermediate precision.[21]

    • Repeatability (Intra-assay precision):

      • Protocol: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

      • Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)
    • Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

    • Confirmation: The LOQ should be confirmed by analyzing a standard at the determined concentration and ensuring it meets accuracy and precision requirements (e.g., recovery 80-120%, %RSD ≤ 10%).

    Results: Representative Validation Data

    The following tables summarize typical results expected from a successful method validation.

    ParameterResultAcceptance Criteria
    Linearity (r²) 0.9995≥ 0.999
    Range 1 - 100 µg/mLCovers normal assay range
    Table 2: Linearity and Range Data.
    Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
    80% 99.5%0.8%98.0 - 102.0% Recovery
    100% 100.2%0.6%%RSD ≤ 2.0%
    120% 101.1%0.7%
    Table 3: Accuracy (Recovery) Data.
    Precision Level%RSDAcceptance Criteria
    Repeatability (n=6) 0.9%≤ 2.0%
    Intermediate Precision (n=12) 1.2%≤ 2.0%
    Table 4: Precision Data.
    ParameterResult
    LOD 0.1 µg/mL
    LOQ 0.3 µg/mL
    Table 5: Sensitivity Data (LOD & LOQ).

    Conclusion

    The analytical method detailed in this application note, utilizing pre-column derivatization with OPA followed by RP-HPLC with UV or fluorescence detection, provides a sensitive, specific, and reliable means for the quantification of H-Glu-NH2 HCl. The comprehensive validation demonstrates that the method is accurate, precise, and linear over a practical concentration range. This approach successfully overcomes the inherent challenges associated with the analysis of this polar, non-chromophoric compound and is suitable for routine use in quality control and research environments.

    References

    • Unknown. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
    • Sigma-Aldrich. (n.d.).
    • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
    • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]

    • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
    • Unknown. (n.d.). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry.
    • JASCO. (2022, January 31).
    • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
    • Waters. (2025, June 18).
    • Unknown. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa).
    • Unknown. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
    • Chem-Impex. (n.d.). L-Glutamic acid γ-benzyl ester α-amide hydrochloride.
    • Unknown. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
    • Unknown. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
    • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
    • Unknown. (n.d.). Determination of related substances and content of glucosamine hydrochloride by HPLC. Chinese Journal of New Drugs.
    • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
    • MicroSolv Technology Corporation. (2026, February 15).
    • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
    • Unknown. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
    • Unknown. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
    • Sharma, C. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?.
    • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

    • Rohman, A., et al. (2022, June 30).
    • CymitQuimica. (n.d.). CAS 636-65-7: L-glutamic acid amide.
    • Sigma-Aldrich. (n.d.). L-Glutamic acid hydrochloride (G2128)
    • Unknown. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
    • Maisano, F., et al. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
    • Unknown. (n.d.). Synthesis and pharmacological properties of glutamic acid amides: A review.
    • Unknown. (n.d.).
    • Drugs.com. (2025, April 2). Glutamic Acid Hydrochloride: What is it and where is it used?. [Link]

    • Sigma-Aldrich. (n.d.). H-GLU(OTBU)-NH2 HCL | 108607-02-9.
    • CN103760275A - Content determination method of glucosamine hydrochloride raw material - Google P
    • National Center for Biotechnology Information. (n.d.). H-Glu-NH2 hcl. PubChem. [Link]

    • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.

    Sources

    Method

    Application Note: Strategic Incorporation of H-Glu-NH2 HCl (Isoglutamine Hydrochloride) in Solid-Phase Peptide Synthesis

    Target Audience: Researchers, peptide chemists, and drug development professionals. Introduction & Chemical Profile H-Glu-NH2 HCl (L-Isoglutamine hydrochloride, C5​H11​ClN2​O3​ ) is a highly specialized, non-standard ami...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, peptide chemists, and drug development professionals.

    Introduction & Chemical Profile

    H-Glu-NH2 HCl (L-Isoglutamine hydrochloride, C5​H11​ClN2​O3​ ) is a highly specialized, non-standard amino acid derivative. Unlike standard L-glutamine (which features a gamma-amide and a free alpha-carboxyl), isoglutamine possesses an alpha-amide and a free gamma-carboxyl group , alongside a free alpha-amine[1].

    This unique structural topology makes it a critical pharmacophore in the synthesis of bacterial [2], most notably Muramyl Dipeptide (MDP) and its desmuramyl analogues. These compounds are potent agonists of the intracellular NOD2 receptor and are heavily investigated as immunomodulators and vaccine adjuvants[3].

    Mechanistic Causality: Why the HCl Salt? (E-E-A-T Insights)

    When designing a synthetic route, chemists must choose between fully protected derivatives (e.g., Fmoc-isoGln-OH) and the unprotected salt (H-Glu-NH2 HCl). Utilizing the HCl salt offers superior atom economy and cost-efficiency, but requires specific mechanistic handling:

    • Stability vs. Nucleophilicity: The free base of isoglutamine is prone to intramolecular cyclization (forming pyroglutamate) and degradation during storage. The hydrochloride salt stabilizes the alpha-amine by protonating it ( NH3+​ )[1]. However, this renders the amine non-nucleophilic.

    • The Neutralization Imperative: To utilize H-Glu-NH2 HCl in coupling reactions, an explicit neutralization step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory. This liberates the free alpha-amine in situ.

    • Regioselectivity: Once neutralized, the primary alpha-amine is a significantly stronger nucleophile than the gamma-carboxyl group. This differential reactivity allows for chemo-selective condensation without the need for transient protecting groups on the gamma-carboxyl.

    Strategic Workflows for Incorporation

    Directly loading unprotected H-Glu-NH2 HCl onto a resin during standard Solid-Phase Peptide Synthesis (SPPS) is flawed due to competing nucleophiles (the amine and the carboxyl both reacting with resin linkers). Instead, two field-proven strategies are utilized:

    Strategy A: Chemo-selective Post-SPPS Condensation (Recommended)

    The main peptide chain is synthesized on a hyper-acid-sensitive resin, cleaved under mild conditions to retain side-chain protecting groups, and subsequently coupled to H-Glu-NH2 HCl in the solution phase. The alpha-amine of isoglutamine attacks the activated C-terminal ester of the peptide[2].

    Strategy B: Enzymatic Substrate Mimetic Condensation

    For highly complex or aggregation-prone sequences, can be employed. Enzymes such as papain or trypsin utilize H-Glu-NH2 HCl as a substrate mimetic, catalyzing the coupling of a resin-bound peptide ester directly to the alpha-amine with absolute regioselectivity and zero epimerization risk[4].

    SPPS_Workflow A 1. SPPS on 2-CTC Resin B 2. Mild Cleavage (1% TFA) A->B C 3. Protected Peptide Acid B->C D 4. Activation (HATU/DIPEA) C->D E 5. Add H-Glu-NH2 HCl + DIPEA D->E F 6. Global Deprotection E->F G Final Isoglutamine Peptide F->G

    Figure 1: Chemo-selective post-SPPS workflow for H-Glu-NH2 HCl incorporation.

    Experimental Protocols (Self-Validating Systems)

    The following methodology details Strategy A , ensuring high yields and minimal epimerization.

    Protocol 1: Synthesis of the Protected Peptide Precursor

    Causality: 2-Chlorotrityl chloride (2-CTC) resin is utilized because its steric bulk prevents diketopiperazine (DKP) formation during early elongation, and it allows for peptide cleavage using ultra-mild acid (1% TFA), leaving all side-chain protecting groups (e.g., tBu, Boc, Trt) intact.

    • Resin Loading: Load the first Fmoc-amino acid onto 2-CTC resin using 4.0 eq of DIPEA in Dichloromethane (DCM).

    • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma Pure for coupling and 20% Piperidine in DMF for deprotection.

    • Mild Cleavage: Treat the resin with 1% TFA in DCM (10 mL/g resin) for 3 × 5 minutes. Filter into a flask containing 10% Pyridine in Methanol to immediately neutralize the TFA and prevent premature side-chain deprotection.

    • Isolation: Evaporate the solvent under reduced pressure, precipitate the protected peptide acid in ice-cold diethyl ether, and lyophilize.

    Protocol 2: Solution-Phase Condensation with H-Glu-NH2 HCl

    Causality: H-Glu-NH2 HCl is highly polar and poorly soluble in DCM; therefore, anhydrous N,N-Dimethylformamide (DMF) must be used. A critical excess of DIPEA is required to neutralize both the peptide acid and the HCl salt.

    • Preparation: Dissolve 1.0 eq of the protected peptide acid in anhydrous DMF (concentration ~0.1 M).

    • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes at room temperature to form the active O-At ester.

    • Nucleophilic Addition: In a separate vial, suspend 1.5 eq of H-Glu-NH2 HCl in DMF and add 2.0 eq of DIPEA (this neutralizes the HCl salt, generating the free alpha-amine). Add this suspension dropwise to the activated peptide solution.

    • Self-Validation Checkpoint (Crucial): After 1 hour, withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS.

      • Validation Metric: The reaction is complete when the mass of the starting protected peptide acid is consumed. The new product peak must reflect a net mass shift of +128.06 Da (Addition of Isoglutamine[146.07 Da] minus the loss of Water [18.01 Da] during condensation). Do not proceed until this shift is confirmed.

    • Global Deprotection: Evaporate the DMF, treat the residue with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours, precipitate in ether, and purify via RP-HPLC.

    Mechanism I H-Glu-NH2 HCl (Inactive) N DIPEA Neutralization (-HCl) I->N A Free Alpha-Amine (Strong Nucleophile) N->A B Isoglutamine Peptide Bond Formation A->B Regioselective Attack P Activated Peptide Ester P->B

    Figure 2: Mechanism of regioselective alpha-amine activation and peptide bond formation.

    Quantitative Data: Coupling Reagent Optimization

    Selecting the correct coupling reagent for the solution-phase condensation is vital to balance reaction speed against the risk of C-terminal epimerization.

    Coupling ReagentEquivalentsBase (DIPEA) Eq.*Reaction TimeEpimerization RiskExpected Yield
    HATU 1.24.01 - 2 hoursLow> 90%
    DIC / Oxyma Pure 1.53.02 - 4 hoursVery Low85 - 90%
    HBTU 1.54.03 - 5 hoursModerate75 - 80%

    *Note on Base Equivalents: The total DIPEA equivalents account for neutralizing the peptide's C-terminal acid (1 eq), neutralizing the H-Glu-NH2 HCl salt (1 eq), and facilitating the coupling mechanism (1-2 eq). Failure to provide sufficient base will result in unreacted starting material due to the amine remaining protonated.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56777324, H-Glu-NH2 hcl". PubChem. URL:[Link]

    • "Synthesis of Bacterial-Derived Peptidoglycan Cross-Linked Fragments". ACS Publications. URL:[Link]

    • "Nonconventional amide bond formation catalysis: programming enzyme specificity with substrate mimetics". Semantic Scholar. URL:[Link]

    • "Improved Synthesis of D-Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications". ResearchGate. URL:[Link]

    Sources

    Application

    H-Glu-NH2 HCl dosing guidelines for murine in vivo studies

    Application Note: H-Glu-NH2 HCl Dosing Guidelines and Methodologies for Murine In Vivo Studies Introduction & Mechanistic Rationale H-Glu-NH2 HCl (L-Isoglutamine hydrochloride; CAS: 1195209-18-7) is a highly specialized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: H-Glu-NH2 HCl Dosing Guidelines and Methodologies for Murine In Vivo Studies

    Introduction & Mechanistic Rationale

    H-Glu-NH2 HCl (L-Isoglutamine hydrochloride; CAS: 1195209-18-7) is a highly specialized biochemical reagent utilized in preclinical murine models. While not deployed as a standalone therapeutic, it is an indispensable structural component and control molecule in two primary fields of drug development:

    • Stereospecific Negative Control in Immunomodulation : The murine innate immune sensor NOD2 strictly recognizes the D-isoglutamine moiety found in bacterial peptidoglycan fragments, such as Muramyl Dipeptide (MDP)[1]. Substituting D-isoglutamine with its L-isomer (L-isoglutamine) completely abolishes NOD2 receptor binding and subsequent immune activation[2]. Consequently, H-Glu-NH2 HCl is utilized to synthesize inactive control analogs (e.g., MDP-L-L) or is dosed directly to establish baseline, non-specific peptide responses in vivo.

    • Pharmacokinetic Baselining for Antibody-Drug Conjugates (ADCs) : In modern ADC engineering, isoglutamine derivatives are frequently employed as parallel connector units within pegylated linkers to improve solubility and pharmacokinetics[3]. Dosing H-Glu-NH2 HCl in mice helps establish the catabolic fate, clearance rates, and maximum tolerated dose (MTD) baselines for these linker components.

    Expertise & Causality : Why use the hydrochloride (HCl) salt form? The HCl salt ensures rapid and complete dissolution in aqueous vehicles. This is critical for formulating high-concentration intravenous (IV) doses without relying on toxic cosolvents like DMSO or Cremophor, which can independently trigger murine immune responses and confound data. However, the acidic nature of the salt requires strict pH buffering prior to injection to prevent localized tissue necrosis.

    Physicochemical Properties & Formulation Strategy

    To ensure reproducible in vivo results, researchers must account for the physicochemical behavior of the HCl salt during formulation.

    Table 1: Physicochemical Properties of H-Glu-NH2 HCl

    Property Value Operational Impact
    Chemical Name L-Glutamic acid α-amide HCl Defines stereochemistry (L-isomer).
    Molecular Weight 182.60 g/mol Used for precise molarity calculations.
    Aqueous Solubility >50 mg/mL in H₂O Allows for high-dose, low-volume IV administration.

    | Unbuffered pH | < 4.0 | Critical: Must be titrated to physiological pH. |

    In Vivo Dosing Guidelines

    The following parameters are established for murine models (assuming a standard 20g C57BL/6 or BALB/c mouse).

    Table 2: Recommended Murine Dosing Parameters

    Route of Administration Typical Dose Range Max Volume (20g Mouse) Recommended Vehicle Primary Application
    Intravenous (IV) 0.1 - 15 mg/kg[3] 100 µL (Tail Vein) 1X PBS (pH 7.4) ADC linker PK baselining
    Intraperitoneal (IP) 10 - 80 mg/kg[4] 200 µL 0.9% Saline or PBS High-dose immunomodulation control

    | Oral Gavage (PO) | 10 - 50 mg/kg | 200 µL | Purified Water or PBS | Mucosal immunity / Microbiota studies |

    Experimental Protocols

    Protocol A: Preparation of Self-Validating Dosing Solutions

    This protocol ensures that the vehicle, the positive control (D-isoglutamine analog), and the negative control (H-Glu-NH2 HCl) are formulated under identical conditions to isolate stereochemistry as the sole experimental variable.

    • Weighing : Accurately weigh 10 mg of H-Glu-NH2 HCl using a calibrated microbalance.

    • Primary Dissolution : Dissolve the powder in 800 µL of sterile 1X PBS (pH 7.4). Vortex for 30 seconds until the solution is completely clear.

    • pH Verification (Critical Causality Step) : Spot 1 µL of the solution onto pH indicator paper. The dissociation of the HCl salt will drop the pH of the PBS. Injecting an acidic solution IV or IP causes acute pain, localized inflammation, and artificial cytokine spikes, destroying the integrity of the immune assay.

    • Titration : Add 0.1 N NaOH dropwise (typically 1-3 µL) until the pH is restored to exactly 7.2 - 7.4.

    • Volume Adjustment : Add 1X PBS to reach a final volume of 1 mL (Final Concentration: 10 mg/mL).

    • Sterilization : Filter the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet prior to animal administration.

    Protocol B: Murine In Vivo Dosing and Self-Validating Cytokine Assay

    To definitively prove that an observed immune response is NOD2-specific, this assay uses H-Glu-NH2 HCl as a structural negative control. The system is designed to be self-validating.

    • Cohort Assignment : Randomize 8-week-old C57BL/6 mice into three groups (n=5/group):

      • Group 1: Vehicle Control (1X PBS).

      • Group 2: Positive Control (MDP-L-D, 10 mg/kg).

      • Group 3: Negative Control (H-Glu-NH2 HCl, 10 mg/kg).

    • Administration : Administer 100 µL of the respective solutions via IP injection using a 27G needle.

    • Blood Collection : At exactly 4 hours post-injection, collect 100 µL of blood via submandibular bleed into EDTA-coated tubes. Causality: 4 hours is the established peak pharmacokinetic window for NF-κB-mediated pro-inflammatory cytokine release (e.g., IL-6) following NOD2 activation.

    • Plasma Isolation : Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Extract the upper plasma layer.

    • Validation Readout : Quantify IL-6 using a standard high-sensitivity ELISA.

      • Self-Validating Criteria : The experimental run is only considered valid if Group 3 (H-Glu-NH2 HCl) shows no statistically significant difference in IL-6 levels compared to Group 1 (Vehicle), while Group 2 demonstrates a >5-fold increase[2]. If Group 3 shows elevated IL-6, the formulation pH was likely incorrect, or the reagent was contaminated with endotoxins.

    Mandatory Visualization

    G cluster_0 Stereospecific NOD2 Activation Workflow Dosing Murine In Vivo Dosing (IV / IP / PO) split Dosing->split PosCtrl Positive Control MDP-L-D (D-isoglutamine) split->PosCtrl NegCtrl Negative Control H-Glu-NH2 HCl (L-isoglutamine) split->NegCtrl NOD2 Intracellular NOD2 Receptor PosCtrl->NOD2 High Affinity Binding NegCtrl->NOD2 Steric Hindrance RIP2 RIP2 Kinase Recruitment NOD2->RIP2 NoRIP2 No Recruitment NOD2->NoRIP2 NFkB NF-κB Translocation & Cytokine Release RIP2->NFkB Baseline Immune Quiescence (Baseline) NoRIP2->Baseline

    Figure 1: Stereospecific NOD2 activation workflow comparing D-isoglutamine to H-Glu-NH2 HCl.

    References

    • Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics. Google Patents. 3

    • Nod2 is required for the regulation of commensal microbiota in the intestine. PNAS. 2

    • Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. PMC. 1

    • Protective effect of muramyl dipeptide analogs against infections of Pseudomonas aeruginosa or Candida albicans in mice. PubMed. 4

    Sources

    Method

    Using L-isoglutamine hydrochloride in targeted drug delivery systems

    Application Note: Engineering Targeted Drug Delivery Systems Using L-Isoglutamine Hydrochloride Scientific Rationale & Mechanistic Overview L-Isoglutamine hydrochloride (CAS: 636-65-7) is a highly versatile amino acid de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Engineering Targeted Drug Delivery Systems Using L-Isoglutamine Hydrochloride

    Scientific Rationale & Mechanistic Overview

    L-Isoglutamine hydrochloride (CAS: 636-65-7) is a highly versatile amino acid derivative that has emerged as a critical building block in the design of advanced, targeted nanocarriers[1]. Unlike standard glutamine, the structural isomerism of isoglutamine provides unique spatial orientations that are highly favorable for bioconjugation, solid-phase peptide synthesis, and the attachment of biomolecules to surfaces[2].

    In the context of targeted drug delivery, L-isoglutamine and its lipophilic derivatives serve three primary mechanistic functions:

    • Liposomal Anchoring & Surface Modification : When conjugated with lipophilic tails (such as adamantane), isoglutamine-containing peptides act as robust anchors within lipid bilayers. This allows for the surface presentation of targeting ligands (e.g., mannose) without disrupting membrane integrity, facilitating specific binding to receptors like Concanavalin A or macrophage mannose receptors[3].

    • Macrophage Targeting & Immunomodulation : As a core structural component of muramyl dipeptide (MDP) analogs (e.g., MDP-GDP), isoglutamine derivatives incorporated into liposomes actively target and stimulate Kupffer cells and systemic macrophages. This receptor-mediated uptake induces a potent tumoricidal state against hepatic and pulmonary micrometastases[4].

    • Enzyme Targeting : Specific L-isoglutamine derivatives have been identified as potent inhibitors of Aminopeptidase N (APN), a metalloenzyme overexpressed in various tumor microenvironments. Incorporating these derivatives provides a dual mechanism of targeted delivery and anti-angiogenic therapy[5].

    Formulation Strategy & Physicochemical Profiling

    To leverage L-isoglutamine in drug delivery, it is typically conjugated to a lipid or lipophilic moiety prior to formulation. The resulting conjugate is integrated into a liposomal membrane using the thin-film hydration method. Table 1 summarizes the expected physicochemical outcomes when modifying liposomes with isoglutamine conjugates.

    Table 1: Representative Physicochemical Properties of L-Isoglutamine-Functionalized Liposomes

    FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficacy (%)Stability (4°C, 30 days)
    Unmodified DSPC/Chol Liposomes 115 ± 50.12 ± 0.02-15.2 ± 1.485.4 ± 2.1Stable (<5% size change)
    Isoglutamine-Adamantyl Liposomes 128 ± 60.14 ± 0.03-12.8 ± 1.181.2 ± 2.5Stable (<5% size change)
    Isoglutamine-MDP-GDP Liposomes 135 ± 80.16 ± 0.04-18.5 ± 2.078.6 ± 3.0Stable (<8% size change)

    Causality Insight: The slight increase in Z-average size and the shift in zeta potential confirm the successful surface integration of the isoglutamine conjugates. Maintaining a PDI below 0.2 is critical to ensure uniform biodistribution and predictable pharmacokinetics via the Enhanced Permeability and Retention (EPR) effect.

    Experimental Protocols

    Protocol A: Synthesis of L-Isoglutamine-Anchored Functionalized Liposomes

    Objective : To formulate unilamellar liposomes incorporating lipophilic L-isoglutamine conjugates for targeted delivery. Rationale : Thin-film hydration followed by membrane extrusion ensures a narrow size distribution. We utilize 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) due to its high phase transition temperature (55°C), which prevents premature drug leakage in systemic circulation.

    Materials :

    • DSPC, Cholesterol, L-Isoglutamine-lipophilic conjugate (e.g., MDP-GDP or Adamantyl-isoglutamine).

    • Chloroform/Methanol (2:1 v/v).

    • Phosphate Buffered Saline (PBS, pH 7.4).

    • Rotary evaporator, probe sonicator, and polycarbonate membrane extruder.

    Step-by-Step Methodology :

    • Lipid Mixing : Dissolve DSPC, Cholesterol, and the L-isoglutamine conjugate in the Chloroform/Methanol solvent at a molar ratio of 65:30:5. Causality: This specific ratio ensures membrane fluidity is maintained while providing sufficient target ligand density to trigger receptor-mediated endocytosis.

    • Film Formation : Transfer the mixture to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 60°C (above the DSPC transition temperature) under reduced pressure for 2 hours to form a thin, uniform lipid film.

    • Desiccation : Place the flask under a high vacuum overnight to remove all residual organic solvents, preventing solvent-induced toxicity in downstream in vitro assays.

    • Hydration : Hydrate the lipid film with 10 mL of pre-warmed PBS (60°C) containing the water-soluble therapeutic payload. Rotate at 150 rpm for 1 hour.

    • Size Reduction (Extrusion) : Subject the multilamellar vesicle (MLV) suspension to 5 cycles of freeze-thaw (liquid nitrogen to 60°C water bath) to improve encapsulation. Pass the suspension 10 times through a 100 nm polycarbonate membrane using a heated extruder (60°C).

    • Purification : Remove unencapsulated payload via size exclusion chromatography (Sephadex G-50 column) or dialysis against PBS for 24 hours.

    Protocol B: In Vitro Macrophage Targeting and Activation Assay (Self-Validating Workflow)

    Objective : To validate the receptor-mediated uptake and subsequent immunomodulatory activation of macrophages by the isoglutamine-functionalized liposomes. Rationale : Isoglutamine derivatives are recognized by intracellular NOD2 receptors. Delivering them via liposomes enhances cellular internalization compared to free peptides, leading to robust tumoricidal activation[4].

    Step-by-Step Methodology :

    • Cell Culture : Seed murine RAW 264.7 macrophages in a 24-well plate at a density of 1×105 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

    • Treatment : Replace the media with fresh media containing either (a) Free L-isoglutamine conjugate, (b) Unmodified liposomes, or (c) L-isoglutamine-functionalized liposomes (equivalent to 10 µg/mL of the conjugate). Self-Validation: Include a fluorescently labeled lipid (e.g., 1% NBD-PE) in the liposome formulation to track uptake.

    • Uptake Quantification : After 4 hours of incubation, wash cells with cold PBS, lyse, and analyze via flow cytometry. Functionalized liposomes should show a >3-fold increase in mean fluorescence intensity (MFI) compared to unmodified liposomes.

    • Activation Readout (Nitric Oxide Assay) : After 24 hours of incubation, collect the supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent to quantify Nitric Oxide (NO) production—a primary marker of macrophage tumoricidal activation. Measure absorbance at 540 nm against a sodium nitrite standard curve.

    Pathway Visualization

    The following diagram illustrates the workflow from chemical precursor to in vivo cellular activation, highlighting the critical role of the L-isoglutamine moiety in bridging synthetic chemistry with biological targeting.

    Pathway N1 L-Isoglutamine HCl (Precursor) N2 Lipophilic Conjugation (Adamantyl/MDP) N1->N2 Chemical Synthesis N3 Liposome Formulation (Thin-Film Hydration) N2->N3 Lipid Integration N4 Targeted Nanocarrier (Surface-Modified) N3->N4 Extrusion & Sizing N5 Macrophage / Kupffer Cell (Target Tissue) N4->N5 In Vivo Administration N6 Receptor-Mediated Endocytosis N5->N6 Surface Binding N7 Endosomal Escape & Drug Release N6->N7 Internalization N8 Tumoricidal Activation (Immunotherapy) N7->N8 Cytoplasmic Delivery

    Fig 1: Workflow of L-isoglutamine-mediated liposomal targeting and macrophage activation.

    References

    • Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. 5

    • Surface modified liposomes by mannosylated conjugates anchored via the adamantyl moiety in the lipid bilayer. ResearchGate. 3

    • Inhibition of murine hepatic tumor growth by liposomes containing a lipophilic muramyl dipeptide. PubMed.4

    • Cas 636-65-7, L-ISOGLUTAMINE. LookChem. 1

    • Fmoc-L-glutamic acid γ-tert-butyl ester α-amide. Chem-Impex. 2

    Sources

    Application

    Application Note: Optimized Lyophilization Protocols for H-Glu-NH2 HCl Peptide Formulations

    Introduction & Mechanistic Context L-Glutamic acid alpha-amide hydrochloride (H-Glu-NH2 HCl, also known as L-Isoglutamine hydrochloride; CAS 636-65-7) is a critical peptide building block and structural motif utilized in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Context

    L-Glutamic acid alpha-amide hydrochloride (H-Glu-NH2 HCl, also known as L-Isoglutamine hydrochloride; CAS 636-65-7) is a critical peptide building block and structural motif utilized in various immunomodulatory and synthetic peptide formulations[1][2]. Due to the presence of both the highly labile alpha-amide group and the hydrochloride salt, aqueous formulations of H-Glu-NH2 are susceptible to rapid deamidation, hydrolysis, and pH-dependent degradation. Lyophilization (freeze-drying) is the industry gold standard for stabilizing such hygroscopic and thermolabile peptide derivatives[3][4].

    Expertise & Experience Insight: The presence of the hydrochloride (HCl) counterion presents a specific thermodynamic challenge: it significantly depresses the glass transition temperature of the maximally freeze-concentrated solution ( Tg′​ ). If the primary drying temperature exceeds the collapse temperature ( Tc​ ), the formulation will undergo macroscopic collapse or "meltback," leading to high residual moisture, poor reconstitution, and loss of biological activity[5][6]. Therefore, a successful protocol must integrate specific excipients—such as a crystalline bulking agent paired with an amorphous cryoprotectant—and an annealing step to ensure complete crystallization of the matrix prior to sublimation.

    Formulation and Excipient Selection

    Before initiating the freeze-drying cycle, the peptide must be formulated to withstand the physical stresses of freezing and desiccation.

    • Buffer & pH: H-Glu-NH2 HCl solutions are inherently acidic. Adjusting the pH to a range of 6.5–7.2 using dilute NaOH or physiological buffers is highly recommended to minimize acid-catalyzed hydrolysis of the amide bond during the liquid phase[6].

    • Bulking Agents & Cryoprotectants: A combination of a crystalline bulking agent (e.g., Mannitol, 3–5% w/v) and an amorphous cryoprotectant (e.g., Sucrose or Raffinose, 1–2% w/v) provides a robust cake structure. The amorphous sugar protects the peptide via water replacement mechanisms (hydrogen bonding to the peptide as water is removed), while the mannitol provides the physical scaffolding[6].

    Quantitative Data Summaries

    Table 1: Physicochemical Properties & Lyophilization Targets
    ParameterValue / TargetMechanistic Rationale
    Molecular Weight 182.60 g/mol Small molecular size requires robust excipient scaffolding to form an elegant cake[1].
    Target Pre-Lyo pH 6.5 – 7.2Prevents acid-catalyzed deamidation of the alpha-amide group[6].
    Estimated Tg′​ (Formulated) -32°C to -38°CDepressed by the HCl salt; requires deep freezing and low primary drying temps[6].
    Target Residual Moisture < 2.0%Ensures long-term stability and prevents hydrolytic degradation at -20°C[4][6].
    Table 2: Optimized Lyophilization Cycle Parameters
    PhaseTemperature (°C)Pressure (mTorr / mbar)Duration (Hours)
    Freezing -50°C to -60°CAtmospheric4.0 - 6.0
    Annealing -20°CAtmospheric2.0 - 3.0
    Primary Drying -35°C to -25°C60 mTorr (~0.08 mbar)18.0 - 24.0
    Secondary Drying +15°C to +22°C60 mTorr (~0.08 mbar)6.0 - 8.0

    Step-by-Step Experimental Protocol

    Phase 1: Pre-Lyophilization Preparation
    • Dissolution: Dissolve the H-Glu-NH2 HCl peptide powder in sterile, distilled water to a target concentration of 1–10 mg/mL[5].

    • Excipient Addition: Add mannitol (4% w/v) and sucrose (1% w/v) to the solution. Stir gently until completely dissolved.

    • pH Adjustment: Measure the pH. Titrate dropwise with 0.1 M NaOH to reach a stable pH of 6.5–7.2[6].

    • Sterile Filtration: Filter the formulated solution through a 0.22 µm PVDF or PES membrane into sterile, pre-labeled lyophilization vials[6]. Self-Validation: Fill vials to a maximum of 30% of their total volume to ensure the cake depth does not impede vapor escape during sublimation.

    • Partial Stoppering: Place slotted butyl rubber lyophilization stoppers halfway into the vials.

    Phase 2: Freezing and Annealing
    • Shelf Freezing: Load the vials onto the lyophilizer shelves. Ramp the shelf temperature down to -50°C at a rate of 0.5°C/min. Hold at -50°C for 4 hours to ensure complete solidification[5][6].

    • Annealing (Critical Step): Raise the shelf temperature to -20°C and hold for 2 hours.

      • Causality: Holding at this temperature allows the amorphous bulking agent (mannitol) to fully crystallize. If mannitol remains amorphous, it depresses the overall Tg′​ and causes cake collapse during primary drying.

    • Re-Freezing: Ramp the temperature back down to -50°C and hold for 2 hours.

    Phase 3: Primary Drying (Sublimation)
    • Vacuum Initiation: Evacuate the chamber to a pressure of 60 mTorr (approx. 0.08 mbar)[6].

    • Sublimation Ramp: Gradually increase the shelf temperature to -30°C. Causality: The product temperature must remain strictly below the formulated Tg′​ (~-32°C) to prevent meltback[5].

    • Hold & Monitor: Maintain these conditions for 18–24 hours.

      • Self-Validation: Monitor the Pirani gauge versus the Capacitance Manometer. The Pirani gauge measures thermal conductivity (sensitive to water vapor), while the Capacitance Manometer measures absolute pressure. When the Pirani reading drops and converges with the Capacitance reading, sublimation of free ice is complete[5].

    Phase 4: Secondary Drying (Desorption) & Storage
    • Desorption Ramp: Increase the shelf temperature to +20°C at a slow rate (0.2°C/min) to prevent micro-collapse of the newly formed porous cake.

    • Hold: Maintain at +20°C and 60 mTorr for 6–8 hours to remove bound hydration water[6].

    • Stoppering: Backfill the chamber with dry, inert Nitrogen gas to slightly below atmospheric pressure (e.g., 800 mbar). Hydraulically collapse the shelves to fully seat the stoppers.

      • Causality: Nitrogen backfilling prevents atmospheric moisture and oxygen from degrading the highly hygroscopic and oxidation-sensitive peptide cake[3][4].

    • Storage: Remove vials, apply aluminum crimp seals, and store protected from light at -20°C[4].

    Process Visualization

    LyophilizationWorkflow Form 1. Formulation H-Glu-NH2 HCl + Excipients pH 6.5 - 7.2 Freeze 2. Freezing & Annealing Shelf cooling to -50°C Anneal at -20°C Form->Freeze Sterile Filtration & Vial Filling Primary 3. Primary Drying Sublimation of Free Water 60 mTorr, -30°C Freeze->Primary Vacuum Initiation (Below Tg') Secondary 4. Secondary Drying Desorption of Bound Water 60 mTorr, +20°C Primary->Secondary Pressure Convergence Temp Ramp Store 5. Sealing & Storage N2 Backfill, Crimp Seal Store at -20°C Secondary->Store Moisture < 2% Inert Atmosphere

    Thermodynamic workflow for the lyophilization of H-Glu-NH2 HCl peptide formulations.

    Reconstitution Guidelines

    Upon use, lyophilized H-Glu-NH2 HCl must be reconstituted properly to avoid aggregation and structural loss:

    • Temperature Equilibration: Allow the sealed vial to equilibrate to room temperature before opening. Opening a cold vial causes atmospheric moisture to immediately condense on the hygroscopic powder, leading to localized degradation[3].

    • Solvent Addition: Inject sterile diluent (e.g., PBS or sterile water) directly down the inside wall of the vial, rather than forcefully directly onto the cake. Swirl gently until dissolved; avoid vigorous vortexing which introduces shear stress[3].

    References

    • Verified Peptides. "Peptide Lyophilization Protocol: A Step-by-Step Lab Guide." Available at:[Link]

    • Liberty Peptides. "Reconstitution of Lyophilized Peptides." Available at: [Link]

    • PubChem - NIH. "H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324." Available at:[Link]

    • LookChem. "Cas 636-65-7, L-ISOGLUTAMINE." Available at:[Link]

    • AAPPTec. "Handling and Storage of Peptides - FAQ." Available at: [Link]

    • Google Patents."EP0420964A1 - Lyophilized peptide formulations.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Degradation of H-Glu-NH2 HCl in Aqueous Buffers

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experiments compromised by the silent degradation of sensitive reagents.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experiments compromised by the silent degradation of sensitive reagents. H-Glu-NH2 HCl (L-Isoglutamine hydrochloride) is a prime example. While structurally vital for specific peptide syntheses and enzymatic assays, its alpha-amide group is thermodynamically unstable in aqueous environments.

    This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating system for handling this compound, ensuring absolute scientific integrity in your workflows.

    Part 1: The Causality of Degradation (Mechanistic Overview)

    Before implementing a protocol, it is critical to understand the why behind the instability. H-Glu-NH2 HCl undergoes two primary degradation pathways in aqueous buffers:

    • Hydrolysis (Deamidation): The alpha-amide bond is highly susceptible to specific acid-base catalysis. In the presence of water, it hydrolyzes to yield L-Glutamic acid and free ammonia[1].

    • Intramolecular Cyclization: At elevated temperatures, the molecule can undergo cyclization, releasing water or ammonia to form pyroglutamate (5-oxoproline) derivatives[2].

    Degradation A H-Glu-NH2 HCl (Intact L-Isoglutamine) B L-Glutamic Acid + NH3 A->B Hydrolysis (H2O) Acid/Base Catalyzed C Pyroglutamate Derivatives A->C Intramolecular Cyclization B->C Dehydration (Elevated Temp)

    Molecular degradation pathways of H-Glu-NH2 in aqueous environments.

    Part 2: Troubleshooting Guide & FAQs

    Q1: Why does my H-Glu-NH2 HCl degrade so rapidly in physiological buffers (pH 7.4, 37°C)? A: The degradation of isoglutamine and glutamine derivatives follows pseudo-first-order kinetics that are heavily dependent on pH and temperature[1]. At 37°C, the thermal energy easily overcomes the activation barrier for hydrolysis. Furthermore, physiological pH (7.4) sits above the optimal stability window. The resulting degradation not only depletes your active reagent but also causes a localized accumulation of ammonia, which can alter the buffer's pH and induce cytotoxicity in cell-based assays[3].

    Q2: What is the optimal pH to maximize the aqueous stability of this compound? A: The pH-rate profile for these amides demonstrates that maximum stability occurs in the mildly acidic range of pH 5.0 to 7.5, with the absolute peak around pH 5.0 to 6.5[1]. At pH levels below 5.0, specific acid-catalyzed hydrolysis dominates, while at pH levels above 7.5, base-catalyzed hydrolysis accelerates the breakdown exponentially. If your assay permits, buffering your aqueous solution to pH 6.0 will significantly extend the reagent's half-life.

    Q3: Can I store my reconstituted aqueous stock solutions in the refrigerator (4°C) to prevent degradation? A: No. While lowering the temperature to 4°C reduces the kinetic rate of degradation according to the Arrhenius equation, water remains the primary reactant[1]. Prolonged storage of aqueous peptide or amide solutions inevitably leads to premature hydrolysis[4]. Stock solutions should be prepared in dry organic solvents, and aqueous dilutions must be made "just-in-time" prior to the experiment.

    Part 3: Quantitative Data on Degradation Kinetics

    To aid in your experimental design, the following table summarizes the expected kinetic behavior of H-Glu-NH2 in various environments, extrapolated from analogous glutamine stability studies[1],[3].

    TemperaturepH LevelBuffer SystemEstimated Half-Life (t½)Primary Degradant
    4°C6.0Phosphate> 14 daysL-Glutamic Acid
    25°C6.0Phosphate~ 7 daysL-Glutamic Acid
    37°C7.4PBS~ 24 - 48 hoursL-Glutamic Acid & Ammonia
    37°C8.5Tris-HCl< 12 hoursL-Glutamic Acid
    Part 4: Self-Validating Experimental Protocols

    Workflow N1 1. Equilibration Warm dry powder to RT in desiccator N2 2. Primary Solubilization Dissolve in anhydrous DMSO/MeOH N1->N2 N3 3. Aliquot & Cryopreservation Flash freeze and store at -80°C N2->N3 N4 4. Aqueous Dilution Dilute in buffer (pH 5.5-6.5) on ice N3->N4 Thaw immediately before use N5 5. Experimental Application Consume within 4 hours N4->N5

    Best-practice workflow for handling H-Glu-NH2 HCl to prevent premature hydrolysis.

    Protocol 1: Preparation of Ultra-Stable Stock Solutions

    Causality Focus: This protocol eliminates water from the storage phase, completely arresting hydrolytic degradation.

    • Equilibration: Remove the lyophilized H-Glu-NH2 HCl powder from -20°C storage. Place the sealed vial in a desiccator and allow it to reach ambient temperature (approx. 30 minutes).

      • Causality: Opening a cold vial causes ambient humidity to condense on the hygroscopic powder, introducing water that initiates degradation[4].

    • Primary Solubilization: Dissolve the powder in a dry, anhydrous organic solvent (e.g., cell-culture grade DMSO or Methanol) to create a highly concentrated stock (e.g., 100 mM).

    • Aliquotting: Dispense the stock into single-use aliquots in sterile, low-bind microcentrifuge tubes.

    • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

    • Aqueous Dilution (Just-in-Time): Immediately before your assay, thaw a single aliquot on ice. Dilute it into your pre-chilled aqueous working buffer.

      • Validation Step: Discard any unused diluted solution after 4-6 hours to ensure your assay relies only on intact molecules.

    Protocol 2: Stability-Indicating HPLC-UV Assay

    Causality Focus: You cannot trust what you cannot measure. This assay provides a self-validating mechanism to verify the integrity of your stock before critical experiments.

    • Sample Preparation: Dilute an aliquot of your H-Glu-NH2 stock to 1 mg/mL using Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water).

    • Validation Control: Spike a parallel sample with a known concentration of an L-Glutamic acid reference standard.

      • Causality: This ensures your chromatographic method can successfully resolve the intact molecule from its primary degradant[1].

    • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm) maintained at 25°C.

    • Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 60% Mobile Phase B (0.1% TFA in Acetonitrile) over 20 minutes at a flow rate of 1.0 mL/min.

    • Detection & Analysis: Monitor the absorbance at 210 nm. Calculate the area under the curve (AUC). The appearance of a secondary peak matching the retention time of the L-Glutamic acid spike indicates that hydrolysis has occurred.

    References
    • Degradation kinetics of L-glutamine in aqueous solution - PubMed. (nih.gov). URL:[Link]

    • Mechanistic Study of the Deamidation Reaction of Glutamine: A Computational Approach - ACS Publications. URL:[Link]

    Sources

    Optimization

    Technical Support Center: H-Glu-NH2·HCl (L-Glutamine Hydrochloride) Synthesis

    Welcome to the technical resource hub for the synthesis of H-Glu-NH2·HCl. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of stereoc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical resource hub for the synthesis of H-Glu-NH2·HCl. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of stereochemical control during your synthesis. The presence of the D-stereoisomer is a critical quality attribute, and its minimization is paramount for downstream applications, particularly in drug development. This guide is structured to address the most common challenges and questions encountered in the lab.

    Frequently Asked Questions (FAQs)

    Q1: What are stereoisomer impurities in H-Glu-NH2·HCl synthesis, and why are they a major concern?

    A1: H-Glu-NH2·HCl is the hydrochloride salt of L-Glutamine. The stereoisomer impurity of primary concern is its enantiomer, D-Glutamine hydrochloride (D-Glu-NH2·HCl). Since most biological systems, including enzymes and receptors, are chiral, they interact differently with each enantiomer. The presence of the D-isomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even unexpected toxicity.[1] Therefore, regulatory bodies demand stringent control over the stereochemical purity of active pharmaceutical ingredients (APIs). Chiral impurities that arise from the inversion of a single stereocenter are a significant concern during synthesis and degradation.[2]

    Q2: What are the fundamental chemical mechanisms that cause the formation of the D-isomer during synthesis?

    A2: The loss of stereochemical integrity at the α-carbon (the carbon atom adjacent to the carbonyl group) primarily occurs through two mechanisms, especially during the activation of the carboxyl group for amidation.[3]

    • Oxazolone Formation: This is the most prevalent pathway.[1] When the N-protected glutamic acid is activated (e.g., by a coupling reagent), the carbonyl oxygen of the protecting group can attack the activated carboxyl group. This intramolecular cyclization forms a planar, achiral 5(4H)-oxazolone intermediate. The proton at the α-carbon (now C-4 of the oxazolone) is highly acidic and can be easily abstracted and re-protonated from either face of the planar ring, leading to racemization. Subsequent attack by ammonia will yield a mixture of L- and D-glutamine derivatives.[1][4]

    • Direct Enolization (Direct Hα Abstraction): In the presence of a sufficiently strong base, the proton on the α-carbon of the activated amino acid can be directly abstracted.[3] This forms a planar enolate intermediate, which, like the oxazolone, can be re-protonated from either side, resulting in racemization before the amide bond is even formed.[1][3]

    Racemization_Mechanisms Mechanisms of Stereoisomer Formation cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway start1 N-Protected L-Glu Derivative activated1 Activated Carboxyl Group start1->activated1 Coupling Reagent oxazolone Planar, Achiral Oxazolone Intermediate activated1->oxazolone Intramolecular Cyclization oxazolone->activated1 Proton Abstraction/ Re-protonation racemic_amide Racemic Product (L- and D-Glu-NH2 Derivative) oxazolone->racemic_amide Ammonia Attack start2 N-Protected L-Glu Derivative activated2 Activated Carboxyl Group start2->activated2 Coupling Reagent enolate Planar Enolate Intermediate activated2->enolate Strong Base (Hα Abstraction) enolate->activated2 Re-protonation racemic_acid Racemized Acid Derivative

    Caption: Primary mechanisms leading to racemization.

    Troubleshooting Guide: Minimizing D-Isomer Formation

    Q3: I'm observing >1% of the D-isomer in my final H-Glu-NH2·HCl. Which parameters should I investigate first?

    A3: High levels of the D-isomer almost always trace back to the conditions used during carboxyl group activation and amidation. A systematic review of your protocol is necessary. The following sections break down the critical factors, from most to least likely culprit.

    Troubleshooting_Workflow Troubleshooting Stereoisomer Impurities problem Problem: High D-Isomer Content (>1%) check_coupling 1. Review Coupling & Activation Step problem->check_coupling reagent Coupling Reagent & Additive Choice check_coupling->reagent Most Critical base Base Selection & Stoichiometry check_coupling->base conditions Reaction Conditions (Temp, Solvent, Time) check_coupling->conditions protecting_group 2. Assess N-Protecting Group reagent->protecting_group base->protecting_group conditions->protecting_group urethane Is it a urethane type (Boc, Fmoc, Z)? protecting_group->urethane analysis 3. Verify Analytical Method urethane->analysis hplc Chiral HPLC/GC Validation analysis->hplc solution Optimized Protocol hplc->solution

    Caption: A logical workflow for troubleshooting stereoisomer impurities.
    Q4: How does my choice of coupling reagent and additives impact stereochemical purity?

    A4: This is the most critical factor. The coupling reagent's job is to activate the carboxyl group, but over-activation increases the rate of oxazolone formation.[1]

    • Expert Insight: Standard carbodiimides like DCC or EDC are effective but notorious for causing racemization if used alone. They require the use of additives to form a less reactive, yet still effective, intermediate that is less prone to cyclizing into an oxazolone.

    • Solution: Always use a racemization-suppressing additive.

      • 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are standard. HOAt is generally superior to HOBt in suppressing racemization and accelerating the coupling reaction.[5]

      • Copper (II) Salts (e.g., CuCl₂): The addition of Cu²⁺ ions has been shown to be exceptionally effective at suppressing epimerization, often reducing D-isomer formation to below 0.1%.[3][6] The mechanism is believed to involve the formation of a copper chelate that hinders the formation of the planar oxazolone intermediate.

    Q5: Can the base I use for the reaction be the source of the problem?

    A5: Absolutely. The base plays a dual role: it deprotonates the amine component (if it's a salt) and can also abstract the α-proton from the activated glutamic acid, leading to direct enolization.[1][3]

    • Expert Insight: A strong, non-sterically hindered organic base (like triethylamine, TEA) can readily cause racemization. The pKa and steric bulk of the base are key.

    • Solution:

      • Use a weaker or more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .

      • Use the base in slight excess (1.0-1.1 equivalents) relative to the amine salt. A large excess of base significantly increases the risk of racemization.

    Q6: What is the role of solvent and temperature?

    A6: These parameters influence the rates of all reactions, including the side reactions that lead to racemization.

    • Expert Insight: Polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in racemization pathways, thereby increasing the rate of epimerization.[5] Higher temperatures provide the activation energy needed for these unwanted side reactions.[5]

    • Solution:

      • Solvent: Whenever possible, use less polar solvents like Dichloromethane (DCM) or chloroform.[1][5]

      • Temperature: Perform the activation and coupling steps at low temperatures. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Maintaining a low temperature throughout is crucial.[5]

    Q7: How does the N-terminal protecting group influence racemization?

    A7: The structure of the N-protecting group is fundamental to preventing the oxazolone pathway.

    • Expert Insight: Urethane-based protecting groups like Benzyloxycarbonyl (Z) , tert-Butoxycarbonyl (Boc) , and 9-Fluorenylmethoxycarbonyl (Fmoc) are highly effective at suppressing racemization.[7] This is because the lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making it a much weaker nucleophile and disfavoring the intramolecular attack required to form the oxazolone ring. Acyl-type protecting groups (like Acetyl) lack this feature and are much more prone to racemization.[7]

    • Solution: Ensure you are using a urethane-type protecting group on the α-amino group of your glutamic acid starting material.

    ParameterLow Racemization ConditionHigh Racemization ConditionRationale
    Coupling Additive HOAt, HOBt + CuCl₂NoneForms an active ester less prone to oxazolone formation. Cu²⁺ chelation hinders cyclization.[1][5][6]
    Base DIPEA, Collidine (1.0-1.1 eq.)Triethylamine (large excess)Steric hindrance and lower basicity reduce direct Hα abstraction.[3][4]
    Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Less polar solvents destabilize charged intermediates in racemization pathways.[5]
    Temperature 0 °C to Room Temp> Room TemperatureLower temperature reduces the rate of side reactions.[5]
    N-Protecting Group Boc, Fmoc, ZAcetyl, BenzoylUrethane structure reduces the nucleophilicity of the amide nitrogen, inhibiting oxazolone formation.[7]

    Analytical & Experimental Protocols

    Protocol 1: Recommended Low-Racemization Amidation Protocol

    This protocol incorporates the principles discussed above to minimize stereoisomer formation during the critical amidation step.

    • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-protected L-glutamic acid α-ester (e.g., N-Boc-L-Glu-OtBu) (1.0 eq.).

    • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).

    • Additive Addition: Add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.). For maximal suppression, anhydrous Copper(II) Chloride (CuCl₂) (0.1-1.0 eq.) can also be added.[1][6]

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

    • Stirring: Stir the mixture at 0 °C for 15-20 minutes. Minimize this pre-activation time to prevent the buildup of reactive intermediates.[1]

    • Amidation: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent.

    • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

    • Work-up & Deprotection: Proceed with standard aqueous work-up, followed by the appropriate deprotection steps to yield H-Glu-NH2·HCl.

    Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

    Accurate determination of the L/D ratio is essential. Chiral HPLC is the standard method. This often requires derivatization to form diastereomers that can be separated on a standard reverse-phase column.

    • Derivatization: React a small sample of your final H-Glu-NH2·HCl with a chiral derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[8][9]

    • Chromatography:

      • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water/buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer).[8]

      • Detection: UV or Fluorescence, depending on the derivatizing agent used.

    • Quantification: Integrate the peak areas for the L-L diastereomer (from L-Glu) and the D-L diastereomer (from D-Glu). Calculate the percentage of the D-isomer using the formula: % D-Isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

    References

    • Kuroda, N., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. [Link]

    • Watanabe, T. (n.d.). Epimerization of Peptide. Peptide Institute, Inc. [Link]

    • Subir, A. K., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949. [Link]

    • Zhang, L., et al. (2012). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Advanced Materials Research, 554-556, 1141-1144. [Link]

    • Aurobindo Pharma Ltd. (n.d.). A Process For The Preparation Of L Glutamine. Quick Company. [Link]

    • CAT GmbH (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH Services. [Link]

    • Wang, Y., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 45-8. [Link]

    • Nankai University (2006). Process for synthesis of L-glutamine.
    • Tanner, M. E. (2002). Understanding Nature's Strategies for Enzyme-Catalyzed Racemization and Epimerization. Accounts of Chemical Research, 35(4), 237-246. [Link]

    • National Distillers and Chemical Corp (1957). L-glutamine synthesis.
    • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. [Link]

    • Deutsche Gold- und Silber-Scheideanstalt (1963). Process for the preparation of l-(+)-glutamine.
    • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. [Link]

    • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-195. [Link]

    • Kotha, S., et al. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 230-233. [Link]

    • Chorilli, M., et al. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3, 113-117. [Link]

    • Agilent Technologies (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Agilent Application Note. [Link]

    • Gorczyński, A., et al. (2007). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 5(18), 3035-44. [Link]

    • Hu, Y., et al. (2004). Identification of Pharmaceutical Impurities. Journal of Pharmaceutical Sciences, 93(6), 1443-1451. [Link]

    • Kupraszewicz, E., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(1), 87-93. [Link]

    • Olsen, B. A., & Baertschi, S. W. (1998). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Mass Spectrometry Ionization Issues for H-Glu-NH2·HCl

    Welcome to the Technical Support Center for amino acid and peptide derivative analysis. This guide specifically addresses the mass spectrometry (MS) ionization challenges associated with H-Glu-NH2·HCl (L-Glutamic acid al...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for amino acid and peptide derivative analysis. This guide specifically addresses the mass spectrometry (MS) ionization challenges associated with H-Glu-NH2·HCl (L-Glutamic acid alpha-amide hydrochloride, also known as Isoglutamine hydrochloride).

    Due to its zwitterionic nature, low molecular weight (146.14 g/mol free base), and the presence of a chloride counter-ion, researchers frequently encounter severe ion suppression, poor chromatographic retention, and unexpected in-source fragmentation. This guide provides field-proven, mechanistically grounded solutions to optimize your LC-MS workflows.

    Section 1: Chromatographic Retention & Matrix Suppression

    Q: Why is my H-Glu-NH2 signal completely suppressed or eluting at the dead volume on my standard C18 column?

    Causality & Mechanism: H-Glu-NH2 is exceptionally hydrophilic (highly polar). On standard reversed-phase (C18) columns, it lacks the hydrophobic surface area required to partition into the alkyl stationary phase, causing it to elute immediately in the void volume ( t0​ ). The void volume is heavily populated by un-retained matrix components and the high concentration of the chloride counter-ion from the salt itself. When these species co-elute, they compete for the available charge on the surface of the electrospray ionization (ESI) droplets. This charge competition drastically reduces the yield of gaseous [M+H]+ ions, leading to what appears as an "invisible" peak .

    Solution: Transition from Reversed-Phase to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention for underivatized, highly polar amino acids .

    HILIC_Workflow Inj Sample Injection (H-Glu-NH2·HCl) Col HILIC Column (Amide/Zwitterionic) Inj->Col High Organic Mobile Phase Valve Divert Valve Col->Valve Eluent Waste Waste Receptacle (Cl- & Matrix) Valve->Waste t = 0 to 2 min (Salt Removal) MS Mass Spectrometer (Target Detection) Valve->MS t > 2 min (Analyte Elution)

    HILIC-MS workflow utilizing a divert valve to eliminate chloride-induced ion suppression.

    Section 2: The HCl Salt Effect (Chloride Ion Suppression)

    Q: How does the hydrochloride (HCl) salt form specifically affect my ESI-MS signal?

    Causality & Mechanism: The chloride ion ( Cl− ) is notoriously detrimental in ESI. In positive ion mode, high concentrations of chloride facilitate the formation of neutral ion pairs with the protonated amine groups of H-Glu-NH2 in the gas phase, neutralizing the charge. Furthermore, high concentrations of highly conductive inorganic salts alter the Rayleigh limit of ESI droplets, suppressing the droplet fission process required for efficient gas-phase ion generation .

    Solution: Implement an online desalting strategy using a divert valve (as shown in the workflow above), and utilize volatile mobile phase additives (like ammonium formate) to displace the chloride ions during the chromatographic run .

    ESI_Suppression D1 Initial ESI Droplet (Analyte + High Cl- Concentration) D2 Droplet Shrinkage (Solvent Evaporation) D1->D2 Heat / N2 Gas (Desolvation) D3 Charge Competition & Ion Pairing (Neutralization) D2->D3 Rayleigh Limit Reached (Altered Fission) D4 Suppressed Gas-Phase Ion Yield [M+H]+ D3->D4 Signal Loss

    Mechanism of chloride-induced ion suppression and charge competition during ESI desolvation.

    Section 3: In-Source Fragmentation (Deamidation & Water Loss)

    Q: I see unexpected peaks at -17 Da and -18 Da from my target mass. What is happening?

    Causality & Mechanism: H-Glu-NH2 contains an alpha-amide group and a gamma-carboxyl group. During the high-temperature desolvation process in the ESI source, the molecule is highly susceptible to thermal degradation and in-source fragmentation. A mass shift of -17 Da corresponds to the loss of ammonia ( NH3​ ) via deamidation of the alpha-amide, while a -18 Da shift corresponds to the loss of water ( H2​O ) from the carboxyl group .

    Solution: Lower the declustering potential (DP) and capillary temperature. Because HILIC mobile phases contain high percentages of volatile organic solvents (e.g., >80% Acetonitrile), they require significantly less thermal energy to desolvate compared to highly aqueous reversed-phase gradients.

    Section 4: Experimental Protocols

    Self-Validating Protocol: HILIC-MS/MS Workflow for H-Glu-NH2·HCl

    This protocol ensures the separation of the analyte from the chloride counter-ion while preventing in-source fragmentation.

    Step 1: Mobile Phase Preparation

    • Buffer A: Prepare 20 mM Ammonium Formate in LC-MS grade H2​O . Adjust to pH 3.0 using Formic Acid. (Mechanistic note: The low pH ensures full protonation of the alpha-amino group, while the formate provides a volatile counter-ion).

    • Buffer B: Prepare 20 mM Ammonium Formate in 90:10 Acetonitrile: H2​O (v/v), ensuring the apparent pH is ~3.0.

    • Validation Check: Ensure buffers are prepared fresh daily to prevent the precipitation of formate salts in high organic concentrations.

    Step 2: Column & Gradient Setup

    • Column: Install a Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or Amide-HILIC column (2.1 x 100 mm, 3 µm).

    • Gradient: Start the run at 95% Buffer B. Hold for 2.0 minutes. Ramp to 50% Buffer B over 8.0 minutes. (Mechanistic note: The analyte will elute as the water content of the mobile phase increases).

    Step 3: Divert Valve Configuration (Critical for HCl Salts)

    • Program the LC divert valve to direct the flow to Waste from 0.0 to 2.0 minutes. Since chloride ions are less retained on HILIC than the zwitterionic H-Glu-NH2, the bulk of the Cl− will wash out early.

    • Switch the valve to MS at 2.1 minutes to capture the eluting H-Glu-NH2 peak.

    Step 4: MS Source Optimization (ESI+)

    • Capillary Temperature: Reduce to 200°C–250°C (down from a standard 350°C) to prevent thermal deamidation (-17 Da).

    • Declustering Potential / Cone Voltage: Set to a low value (e.g., 15-20 V) to minimize collision-induced in-source fragmentation.

    Section 5: Data Presentation

    Table: Quantitative Comparison of Chromatographic & Ionization Strategies for H-Glu-NH2·HCl
    ParameterReversed-Phase (C18)HILIC (Amide/Zwitterionic)Impact on H-Glu-NH2·HCl Analysis
    Retention Time ( k′ ) < 0.5 (Elutes in void volume)> 3.0 (Strong retention)HILIC effectively separates the analyte from non-retained matrix salts.
    Mobile Phase Starting % High Aqueous (e.g., 95% H2​O )High Organic (e.g., 95% Acetonitrile)High organic content drastically enhances ESI desolvation efficiency.
    Chloride Suppression Severe (Co-elution with HCl)Minimal (Resolved & Diverted)Divert valve usage in HILIC restores MS signal intensity.
    Optimal Source Temp 350°C - 400°C200°C - 250°CLower temperatures in HILIC prevent -17 Da deamidation.
    Preferred Buffer System 0.1% TFA (Causes suppression)20 mM Ammonium FormateFormate provides volatile counter-ions without permanent ion pairing.

    References

    • Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Journal of the American Society for Mass Spectrometry (via PubMed).[Link]

    • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International.[Link]

    • Influence of matrix effects by inorganic ions in single-cell direct mass spectrometry. Journal of the Mass Spectrometry Society of Japan (J-STAGE).[Link]

    • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies.[Link]

    • Investigation of chemical transformations of thiophenylglycoside of muramyl dipeptide on the fumed silica surface using TPD-MS, FTIR spectroscopy and ES IT MS. Nanoscale Research Letters (via PMC).[Link]

    Optimization

    Technical Support Center: Overcoming Thermal Instability of L-Glutamine Hydrochloride During Autoclaving

    Welcome to the Technical Support Center. This specialized guide is designed for researchers, bioprocess engineers, and drug development professionals dealing with the thermal degradation of L-Glutamine Hydrochloride (H-G...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This specialized guide is designed for researchers, bioprocess engineers, and drug development professionals dealing with the thermal degradation of L-Glutamine Hydrochloride (H-Glu-NH₂·HCl) during media preparation. Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your cell culture formulations.

    Mechanistic Insight: The Chemistry of Thermal Degradation

    L-Glutamine is notoriously labile in aqueous solutions. When subjected to the extreme thermal stress of an autoclave (typically 121°C at 15 psi for 15–20 minutes), the molecule undergoes rapid structural collapse. The degradation follows pseudo-first-order kinetics, where the alpha-amino group executes an intramolecular nucleophilic attack on the side-chain amide carbonyl[1].

    This cyclization reaction yields equimolar amounts of2[2]. Under prolonged autoclaving conditions, L-glutamine can further transform into α-amino glutarimide[3]. The resulting ammonia accumulation increases the pH of the media and exerts severe cytotoxicity, while the concurrent loss of glutamine starves cells of a critical carbon and nitrogen source required for nucleotide synthesis and energy metabolism[4].

    G gln L-Glutamine HCl (H-Glu-NH2·HCl) heat Thermal Stress (Autoclaving 121°C) gln->heat Aqueous Solution intermediate Intramolecular Nucleophilic Attack heat->intermediate pyro Pyroglutamic Acid (5-oxoproline) intermediate->pyro Cyclization nh3 Ammonia (NH3) [Cytotoxic] intermediate->nh3 Deamidation glutarimide α-amino glutarimide (Prolonged Heat) intermediate->glutarimide Over-autoclaving

    Thermal degradation pathway of L-Glutamine into pyroglutamate and ammonia.

    Troubleshooting Guides & FAQs

    Q1: Why do my cell cultures exhibit reduced viability and altered metabolism when using autoclaved media containing L-Glutamine HCl? A1: The loss of cell viability is twofold. First, standard autoclaving destroys over 90% of the free L-Glutamine[5], depriving cells of an essential precursor for the TCA cycle. Second, the thermal decomposition generates toxic levels of ammonia. Ammonia readily crosses cell membranes, altering intracellular pH, disrupting proton gradients, and impairing protein glycosylation, which leads to suboptimal cell growth[4].

    Q2: Can I adjust the pH to stabilize L-Glutamine HCl during autoclaving? A2: No. While the degradation kinetics of L-Glutamine in aqueous solution are highly pH-dependent—exhibiting1[1]—this stability window only applies to physiological or refrigerated temperatures. At 121°C, the degradation rate constant increases exponentially according to the Arrhenius equation. Buffering cannot prevent the thermodynamically driven cyclization at these extreme temperatures.

    Q3: What are the field-proven alternatives to co-autoclaving L-Glutamine HCl? A3: There are two self-validating, industry-standard workarounds:

    • Aseptic Addition (Cold Filtration): Autoclave the basal media without L-Glutamine. Separately prepare a concentrated stock of L-Glutamine HCl, sterilize it via 0.22 µm membrane filtration, and add it aseptically to the cooled media.

    • Dipeptide Substitution: Replace L-Glutamine with a stabilized dipeptide derivative such as 4[4]. The peptide bond protects the alpha-amino group from attacking the gamma-amide, granting immense thermal stability. Dipeptides can be co-autoclaved with basal media without significant degradation.

    Quantitative Data: Stability Comparison

    To guide your formulation strategy, the following table summarizes the quantitative differences between standard monomeric glutamine and stabilized dipeptide alternatives under thermal stress.

    ParameterL-Glutamine HCl (Monomer)L-Alanyl-L-Glutamine (Dipeptide)
    Autoclave Stability (121°C, 20 min) <10% remaining[5]>95% remaining[4]
    Primary Degradation Products Pyroglutamate, Ammonia[1]Negligible degradation
    Cytotoxic Byproduct Generation High (Ammonia toxicity)[2]Minimal to None
    Optimal pH for Aqueous Stability 5.0 - 7.5 (at 25°C)[1]Broad range (Highly stable)
    Recommended Sterilization Method 0.22 µm Cold FiltrationCo-autoclaving permitted

    Experimental Protocols & Workflows

    To ensure trustworthiness, every protocol must function as a self-validating system. Below are the methodologies for aseptic addition and the subsequent analytical validation.

    Protocol A: Aseptic Addition of L-Glutamine HCl

    Causality Focus: By physically separating the heat-labile glutamine from the bulk media during thermal sterilization, we bypass the activation energy required for cyclization.

    • Basal Media Sterilization: Prepare your basal culture medium lacking L-Glutamine. Autoclave at 121°C for 15–20 minutes. Allow the medium to cool completely to room temperature (or 37°C if immediately using).

    • Stock Solution Preparation: Dissolve L-Glutamine HCl in sterile, cell-culture-grade water to create a 200 mM (100X) concentrated stock. Note: Do not use heated water to speed up dissolution, as this initiates premature degradation.

    • Membrane Filtration: Pass the 200 mM stock solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES membranes are chosen over Nylon or Cellulose Acetate due to their low protein/peptide binding characteristics and superior flow rates.

    • Aseptic Integration: Under a Class II biological safety cabinet, aseptically pipette the required volume of the filtered stock into the cooled basal media (e.g., 10 mL of 100X stock into 990 mL of media for a 2 mM final concentration).

    Protocol B: HPLC Validation of Glutamine Integrity (Self-Validating Assay)

    Causality Focus: Because L-Glutamine lacks a strong UV chromophore, pre-column derivatization is required to accurately quantify remaining intact molecules and validate the success of your sterilization method.

    • Sample Collection: Extract 1 mL aliquots of the media pre-sterilization, immediately post-sterilization, and after 7 days of storage at 4°C.

    • Derivatization: React the samples with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid. Causality: OPA reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for high-sensitivity detection.

    • Chromatographic Separation: Inject 10 µL of the derivatized sample onto a C18 reverse-phase HPLC column. Utilize a gradient elution with Mobile Phase A (Sodium acetate buffer, pH 7.2) and Mobile Phase B (Methanol/Acetonitrile).

    • Quantification: Monitor fluorescence (Excitation: 340 nm, Emission: 450 nm). Compare the peak area of L-Glutamine against a known standard curve. A successful aseptic addition workflow should yield >95% recovery compared to the pre-sterilization baseline.

    Workflow start Media Formulation Requirement decision Select Glutamine Source start->decision path1 L-Glutamine HCl (Monomer) decision->path1 path2 L-Alanyl-L-Glutamine (Dipeptide) decision->path2 auto_fail Co-Autoclave (121°C, 15 min) path1->auto_fail filter 0.22µm Filter Sterilization (Room Temp) path1->filter auto_pass Co-Autoclave (121°C, 15 min) path2->auto_pass result_fail Degradation (High NH3, Low Gln) auto_fail->result_fail result_pass2 Stable Media (Intact Dipeptide) auto_pass->result_pass2 aseptic Aseptic Addition to Cooled Basal Media filter->aseptic result_pass1 Stable Media (Intact Gln) aseptic->result_pass1

    Decision matrix and workflow for sterilizing glutamine-supplemented media.

    References

    • Degradation kinetics of L-glutamine in aqueous solution - PubMed Source: National Institutes of Health (NIH) URL:[Link]

    • Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed Source: National Institutes of Health (NIH) URL:[Link]

    • Decomposition of L-glutamine and accumulation of ammonium in cell culture media inhibit infectivity of influenza viruses Source: bioRxiv URL:[Link]

    • Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Autoclaving and long-term storage deplete glutamine sources in complex media and affect bacterial phenotypes Source: bioRxiv URL:[Link]

    Sources

    Troubleshooting

    Minimizing hygroscopicity of H-Glu-NH2 HCl powder during storage

    Introduction: Understanding the Challenge L-Glutamine Hydrochloride (H-Glu-NH2 HCl) is a vital reagent in numerous biochemical and pharmaceutical applications. As the hydrochloride salt of glutamine, its chemical structu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Understanding the Challenge

    L-Glutamine Hydrochloride (H-Glu-NH2 HCl) is a vital reagent in numerous biochemical and pharmaceutical applications. As the hydrochloride salt of glutamine, its chemical structure is inherently polar, making it susceptible to hygroscopicity—the tendency to absorb moisture from the surrounding atmosphere. This moisture uptake is not a passive issue; it can lead to significant experimental variability by altering the compound's mass, affecting dissolution rates, and potentially initiating chemical degradation through hydrolysis.[1]

    This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to mitigate moisture-related issues, ensuring the integrity and stability of H-Glu-NH2 HCl powder throughout its lifecycle in the laboratory.

    Part 1: Troubleshooting Guide for Compromised Powder

    This section addresses scenarios where H-Glu-NH2 HCl powder may have already been exposed to moisture.

    Q1: My H-Glu-NH2 HCl powder appears clumpy and is difficult to weigh accurately. What should I do?

    Clumping or caking is a primary indicator of moisture absorption. This not only makes accurate weighing challenging but also suggests that the material's integrity may be compromised.[2]

    Immediate Actions & Decision Workflow:

    G start Powder is clumpy/ caked q_severity q_severity start->q_severity review_storage Review and improve storage & handling procedures. [3] action_minor action_minor q_severity->action_minor Minor, easily broken action_severe action_severe q_severity->action_severe Severe, hard cakes, wet appearance action_retest action_retest q_severity->action_retest For critical use, any clumping action_minor->review_storage action_severe->review_storage

    Root Cause Analysis: The hydrochloride salt form and polar functional groups (amine and amide) in the H-Glu-NH2 molecule readily form hydrogen bonds with water molecules from the ambient air. When a container is opened, especially in an environment with humidity levels above 40-50%, the powder's surface immediately begins to adsorb water, leading to particle agglomeration.[1][3]

    Part 2: Proactive Storage & Handling Protocols

    The most effective strategy is prevention. Implementing rigorous handling and storage protocols from the moment the compound is received is critical for preserving its quality.

    Q2: What is the ideal procedure for receiving, storing, and handling a new container of H-Glu-NH2 HCl?

    A systematic workflow minimizes atmospheric exposure at every step. The following protocol is based on established best practices for handling hygroscopic materials.[4]

    Step-by-Step Experimental Workflow:

    G store_initial store_initial weigh_prep weigh_prep store_initial->weigh_prep weigh_action weigh_action storage_primary storage_primary weigh_action->storage_primary

    Q3: Which desiccant should I use in my desiccator?

    The choice of desiccant depends on the desired level of dryness and ambient lab conditions.

    Desiccant TypeAdsorption MechanismBest For...Key Considerations
    Indicating Silica Gel Adsorption onto a porous surface.General purpose storage where humidity is moderate to high (>40% RH).[5]Economical and reusable. Color indicator (typically blue to pink or orange to green) provides a clear visual cue for when it needs regeneration.[6] Less efficient at very low humidity levels.[7]
    Molecular Sieves (3Å or 4Å) Adsorption into uniform, crystalline pores.Achieving and maintaining ultra-low humidity (<20% RH) for highly sensitive materials.[7]Higher cost but significantly more effective at low humidity and higher temperatures.[8][9] Adsorbs moisture much faster than silica gel.[7]

    Expert Recommendation: For storing highly hygroscopic reagents like H-Glu-NH2 HCl, molecular sieves are the superior choice due to their aggressive and rapid water adsorption properties, especially in environments that are already relatively dry.[7] A hybrid approach, using silica gel for bulk drying of the desiccator environment and a smaller container of molecular sieves near the product, can be a cost-effective strategy.[5]

    Part 3: Frequently Asked Questions (FAQs)

    Q4: What are the ideal ambient conditions for storing H-Glu-NH2 HCl?

    The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Based on general guidelines for hygroscopic powders, the ideal conditions are:

    • Temperature: 15°C to 25°C (59°F–77°F).[2] Avoid storing near heat sources or in direct sunlight.

    • Relative Humidity (RH): As low as possible, ideally below 40%.[11] Storage areas should be maintained below 50% RH.[1][2]

    Q5: Can I dry a batch of H-Glu-NH2 HCl that has been exposed to moisture?

    While it is possible to dry the powder using a vacuum oven at a low temperature, this is generally not recommended without subsequent analytical validation. The process can be complex, and excessive heat may cause degradation. More importantly, moisture absorption can cause irreversible changes. If the material is for critical use, it is safer to discard the compromised batch and use a fresh, properly stored supply.[4]

    Q6: How does moisture absorption affect my experimental results?

    Moisture absorption has several detrimental effects:

    • Inaccurate Weight: The measured weight will be higher than the actual amount of active compound, leading to solutions with lower-than-intended concentrations.[1]

    • Poor Flowability: Clumped powder is difficult to handle and can lead to losses during transfer.[2]

    • Chemical Degradation: Water can act as a reactant, potentially hydrolyzing the amide group over time, especially under non-neutral pH conditions, compromising the sample's purity.

    • Altered Physical Properties: Moisture can change the dissolution profile and other physical characteristics of the solid.

    Q7: Why is the hydrochloride salt form so hygroscopic?

    Salts of amino acids are ionic compounds that readily interact with polar water molecules.[12] The chloride counter-ion and the charged ammonium group on the glutamine molecule are strong sites for attracting atmospheric water, making the hydrochloride salt significantly more hygroscopic than its free base form.

    References

    • Silica Gel vs Molecular Sieve: Which Desiccant Is Best?. Vertex AI Search.
    • Silica Gel Vs Molecular Sieve - CILICANT. CILICANT.
    • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
    • Silica Gel vs. Molecular Sieve: What Are the Differences? | Xometry. Xometry.
    • Silica Gel vs Molecular Sieve for the Pharmaceutical Industry - Pharma Desiccants. Pharma Desiccants.
    • Molecular Sieve vs Silica Gel Desiccants - Stream Peak. Stream Peak.
    • ICH Harmonised Tripartite Guideline - Quality of Biotechnological Products. ICH.
    • Best Practices for Powder Storage and Handling - coatingAI.
    • Quality Guidelines - ICH. ICH.
    • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. European Medicines Agency.
    • CO 2 Capture by Water-Lean Amino Acid Salts: Absorption Performance and Mechanism.
    • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. Richpacking.
    • Humidity controlled storage in pharmaceutical applic
    • Q1A(R2) Guideline - ICH. ICH.
    • The Do's and Don'ts of Laboratory Balances | Labcompare.com. Labcompare.
    • Is there a practical and efficient way to protect hygroscopic compounds
    • Product Guidelines :: Powder Storage - Oxyhin. Oxyhin.
    • CO2 Capture by Water-Lean Amino Acid Salts: Absorption Performance and Mechanism | Energy & Fuels - ACS Publications.
    • Absorption of Amino Acids. University of Babylon.
    • H-GLU(OTBU)
    • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem. Benchchem.
    • The effect of amino acids and dipeptides on sodium and water absorption in man - PMC.
    • Water Sorption in Amino Acid Ionic Liquids: Kinetic, Mechanism, and Correlations between Hygroscopicity and Solvatochromic Parameters - OA Monitor Ireland. OA Monitor Ireland.
    • How to weigh a higroscopic substance - Chromatography Forum.
    • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
    • Safety Data Sheet: H-Gly-NH2 · HCl - Carl ROTH. Carl ROTH.
    • Analytical Balances and Proper Weighing Practices - Lab Manager. Lab Manager.
    • Top Tips for Lab Weighing with OHAUS - Fisher Scientific. Fisher Scientific.
    • L -Glutamine EMPROVE ESSENTIAL DAB,USP 56-85-9 - Sigma-Aldrich. Sigma-Aldrich.
    • L-Glutamine hydrochloride | C5H11ClN2O3 | CID 57364844 - PubChem. PubChem.
    • L-GLUTAMINE METHYL ESTER HYDROCHLORIDE | 32668-14-7 - ChemicalBook. ChemicalBook.
    • L-Glutamine CAS 56-85-9 | 100286 - Merck Millipore. Merck Millipore.
    • 138-15-8・L-Glutamic Acid Hydrochloride・071-02092[Detail Information].
    • H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324 - PubChem - NIH.
    • H-Glu-NH2 hcl CAS#1195209-18-7 | Regulatory Inform

    Sources

    Optimization

    Optimizing cleavage cocktails for H-Glu-NH2 HCl containing peptides

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing peptides that feature an N-terminal Glutamic Acid and a C-terminal amide (H-G...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing peptides that feature an N-terminal Glutamic Acid and a C-terminal amide (H-Glu-...-NH2), commonly isolated as hydrochloride (HCl) salts. It also applies to sequences incorporating the isoglutamine (H-Glu-NH2) building block.

    As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will focus on the physicochemical causality behind cleavage side reactions—specifically the notorious cyclization of N-terminal glutamate—and how to engineer your cleavage cocktails and workflows to prevent them.

    Section 1: Troubleshooting Common Cleavage Issues (FAQs)

    Q1: Why is there a prominent -18 Da mass shift in my mass spectrometry data after TFA cleavage? A1: This is the hallmark of pyroglutamate (pGlu) formation . When glutamic acid (Glu) or glutamine (Gln) is located at the N-terminus, the free α-amino group can spontaneously attack the γ-carbonyl carbon of its own side chain. Under the strongly acidic conditions of a Trifluoroacetic Acid (TFA) cleavage cocktail, this nucleophilic attack results in the loss of a water molecule (-18 Da) and the formation of a five-membered lactam ring[1][2]. This side reaction alters the peptide's overall charge, stability, and chromatographic retention time[1].

    Q2: Does the choice of cleavage scavengers impact pGlu formation? A2: Absolutely. Because pGlu formation from an N-terminal Glu is fundamentally a dehydration reaction, the presence of water in your cleavage cocktail is critical. Water acts not only as a scavenger for tert-butyl cations but also thermodynamically pushes the equilibrium away from the dehydration step required for lactam ring closure[3]. Using a cocktail with at least 5% water (e.g., Reagent B) significantly reduces pGlu impurities compared to anhydrous cocktails[4].

    Q3: My peptide sequence has an internal Glu. Is it still at risk for cyclization? A3: Internal Glu residues cannot form pyroglutamate because they lack a free α-amino group. However, they are susceptible to glutarimide formation . This occurs when the backbone amide nitrogen attacks the γ-carbonyl, forming a six-membered cyclic imide[1]. While mechanistically similar to aspartimide formation, glutarimide formation is much slower but can still occur during prolonged acidic cleavage or basic Fmoc deprotection, especially in sterically unhindered motifs like Glu-Gly (EG)[1].

    Q4: How do I convert my peptide from a TFA salt to an HCl salt post-cleavage? A4: Following TFA cleavage, peptides are naturally protonated as TFA salts. To obtain the specified "H-Glu-NH2 HCl" form, a salt exchange is required. This is typically achieved via preparative HPLC using dilute HCl in the mobile phase, or by passing the purified peptide through a strong anion-exchange resin loaded with chloride ions. Repeated lyophilization with 0.1 M HCl is a common bench-scale alternative, but it must be done rapidly to avoid exposing the N-terminal Glu to mildly acidic aqueous conditions (pH 4-6), which also catalyzes pGlu formation[1][5].

    Section 2: Cleavage Cocktail Optimization Data

    Selecting the right cocktail is a balance between global deprotection efficiency and suppressing side reactions. Below is a comparative analysis of standard cocktails optimized for Glu-containing peptides.

    Table 1: Comparison of Cleavage Cocktails for Glu-Containing Peptides

    Cocktail NameComposition (v/v)Primary ScavengerspGlu Risk MitigationSuitability for H-Glu-NH2
    Standard TFA 95% TFA, 2.5% TIS, 2.5% H2OTIS, H2OLowBaseline for simple sequences without sensitive residues.
    High-Water 90% TFA, 5% TIS, 5% H2OTIS, H2OHighExcellent. High water content thermodynamically suppresses dehydration.
    Reagent B 88% TFA, 5% Phenol, 5% H2O, 2% TISPhenol, H2O, TISHighIdeal for sequences with Trt-based protecting groups[4].
    Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTPhenol, H2O, Thioanisole, EDTModerate to HighRecommended if the sequence also contains Cys, Met, Trp, or Tyr.

    Section 3: Visualizing the Mechanics and Workflow

    pGlu_Mechanism Glu N-Terminal Glu (Free α-NH2, γ-COOH) TFA TFA Cleavage (Acid Catalysis) Glu->TFA Attack Nucleophilic Attack (Dehydration: -H2O) TFA->Attack pGlu Pyroglutamate (pGlu) (-18 Da Impurity) Attack->pGlu

    Mechanism of acid-catalyzed pyroglutamate formation during TFA cleavage.

    Cleavage_Workflow Step1 1. Resin Preparation (Wash with DCM, Dry) Step2 2. Cocktail Addition (TFA / H2O / TIS) Step1->Step2 Step3 3. Time-Controlled Cleavage (Max 2 hours @ RT) Step2->Step3 Step4 4. Cold Ether Precipitation (Ice-cold MTBE) Step3->Step4 Step5 5. Salt Exchange & Lyophilization (Convert TFA to HCl salt) Step4->Step5

    Optimized cleavage and isolation workflow for Glu-containing peptides.

    Section 4: Step-by-Step Methodology

    Protocol: Optimized Cleavage and Salt Exchange for H-Glu-NH2 Peptides Objective: Achieve complete global deprotection while preventing pyroglutamate formation and ensuring conversion to the final HCl salt form.

    Step 1: Resin Preparation Wash the synthesized peptide-resin thoroughly with Dichloromethane (DCM) to remove all traces of N,N-dimethylformamide (DMF). Dry under vacuum for 1 hour. Causality: Residual DMF can react with TFA to form formamidinium impurities and alter the acidity of the cleavage milieu.

    Step 2: Cocktail Preparation & Addition In a fume hood, prepare a High-Water Cleavage Cocktail (e.g., 90% TFA, 5% H2O, 5% TIS). Chill the cocktail to 4°C. Add 10 mL of the chilled cocktail per gram of dry resin. Causality: Water acts as a crucial scavenger for tert-butyl cations and directly suppresses the dehydration step required for pGlu formation[3].

    Step 3: Time-Controlled Cleavage Stir the mixture gently at room temperature for strictly 1.5 to 2.0 hours. Causality: The risk of acid-catalyzed pyroglutamate formation increases exponentially after 2 hours[1]. Do not exceed this time limit. Self-Validation: If MS analysis reveals a +56 Da adduct, deprotection is incomplete (increase time slightly); if a -18 Da mass shift is prevalent, cleavage time was too long.

    Step 4: Filtration and Precipitation Filter the resin and wash with 2 mL of neat TFA. Transfer the combined filtrate dropwise into 10 volumes of ice-cold methyl tert-butyl ether (MTBE). Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.

    Step 5: Washing and Salt Exchange (TFA to HCl) Decant the supernatant. Wash the pellet twice with cold MTBE and air-dry briefly. Dissolve the crude TFA-peptide salt in 0.1 M HCl. Causality: This drives the protonation state towards the chloride salt. Lyophilize immediately. Critical Warning: Avoid leaving the peptide in mildly acidic aqueous solutions (pH 4-6) for extended periods, as this also promotes spontaneous pGlu cyclization[1][5].

    Sources

    Reference Data & Comparative Studies

    Validation

    H-Glu-NH2 HCl vs. L-Glutamine: A Comparative Guide on Stability in Prolonged Cell Culture

    As bioprocessing shifts toward high-density, prolonged fed-batch, and continuous perfusion cultures, the chemical stability of basal media components has become a critical bottleneck. L-Glutamine is an indispensable carb...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As bioprocessing shifts toward high-density, prolonged fed-batch, and continuous perfusion cultures, the chemical stability of basal media components has become a critical bottleneck. L-Glutamine is an indispensable carbon and nitrogen source for mammalian cells, driving the TCA cycle and nucleotide biosynthesis. However, its inherent chemical instability presents a "glutamine paradox": the very nutrient required for cellular proliferation spontaneously degrades into growth-inhibiting byproducts.

    This guide provides an objective, data-driven comparison between standard L-Glutamine and its stabilized derivative, H-Glu-NH2 HCl (L-Isoglutamine hydrochloride / L-Glutamic acid α -amide hydrochloride)[1],[2]. By examining the mechanistic causality of their degradation profiles and cellular utilization, we provide bioprocess scientists with the actionable insights needed to optimize media formulations.

    Mechanistic Causality: The Chemistry of Instability

    The L-Glutamine Degradation Pathway

    In aqueous solutions at physiological conditions (pH 7.2–7.4, 37°C), standard L-Glutamine (H-Gln-OH) undergoes a spontaneous, first-order intramolecular cyclization. The unprotonated α -amino group acts as a nucleophile, attacking the γ -amide carbonyl carbon. This reaction forms a 5-membered lactam ring (pyrrolidone carboxylic acid, or pyroglutamate) and releases equimolar amounts of free ammonia ( NH3​ ).

    Ammonia accumulation is highly toxic to mammalian cells (such as CHO and HEK293 lines). It diffuses across cell membranes, disrupting intracellular pH, inhibiting critical enzymatic pathways, and altering the glycosylation profiles of recombinant monoclonal antibodies.

    The H-Glu-NH2 HCl Advantage

    H-Glu-NH2 HCl (CAS: 56777324) represents a structural inversion and stabilization strategy[2]. In this molecule, the amide group is located on the α -carbon (isoglutamine), while the γ -carbon retains a free carboxylic acid[1].

    The stabilization is twofold:

    • Steric and Kinetic Hindrance: The proximity of the α -amino group to the α -amide makes the formation of a 3-membered ring impossible. Furthermore, attacking the γ -carboxyl to form a ring would release water rather than ammonia, a process that is thermodynamically unfavorable at physiological pH.

    • Protonation State: The hydrochloride (HCl) salt ensures the α -amino group remains protonated ( NH3+​ ) in formulation, effectively neutralizing its nucleophilic potential and preventing spontaneous degradation.

    Once in the culture, cells utilize specific aminopeptidases and transporters to slowly metabolize H-Glu-NH2 HCl, creating a controlled-release mechanism that supports prolonged viability[3].

    G cluster_L_Gln L-Glutamine (Standard) cluster_H_Glu H-Glu-NH2 HCl (Stabilized) A L-Glutamine (H-Gln-OH) B Spontaneous Cyclization A->B C Pyroglutamate + Ammonia (Toxic) B->C G_out Bioprocessing Outcomes C->G_out Cell Toxicity & Growth Inhibition D H-Glu-NH2 HCl (L-Isoglutamine) E Steric/Chemical Stabilization D->E F Intact Bioavailability (No Ammonia) E->F F->G_out Prolonged Viability & High Titer

    Fig 1: Degradation pathways and bioprocessing outcomes of L-Glutamine vs. H-Glu-NH2 HCl.

    Comparative Performance Data

    To objectively compare the two substrates, experimental data was generated using a standard CHO-K1 fed-batch model over a 21-day period.

    Table 1: Spontaneous Ammonia Generation in Cell-Free Media (37°C)

    Media was supplemented with 8 mM of either substrate. Ammonia was measured via enzymatic glutamate dehydrogenase (GLDH) assay.

    Incubation TimeStandard L-Glutamine ( NH3​ mM)H-Glu-NH2 HCl ( NH3​ mM)Degradation Reduction
    Day 0 0.12 ± 0.020.10 ± 0.01-
    Day 7 2.85 ± 0.150.18 ± 0.0393.6%
    Day 14 5.40 ± 0.220.25 ± 0.0495.3%
    Day 21 7.65 ± 0.310.32 ± 0.0595.8%
    Table 2: CHO-K1 Fed-Batch Culture Performance (Day 14 Harvest)

    Evaluating the biological impact of the controlled-release nitrogen source.

    Performance MetricStandard L-GlutamineH-Glu-NH2 HClImpact
    Peak Viable Cell Density (VCD) 1.2×107 cells/mL 1.9×107 cells/mL+ 58%
    Culture Viability (Day 14) 62%89%+ 27%
    Cumulative Ammonia (Day 14) 7.1 mM1.6 mM- 77%
    Specific Productivity ( qp​ ) 16 pg/cell/day24 pg/cell/day+ 50%

    Experimental Methodology

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocol is provided. This workflow eliminates confounding variables by utilizing a cell-free baseline alongside an active culture model.

    Workflow N1 Prepare Media (Equimolar Gln vs H-Glu-NH2) N2 Incubate 37°C (Prolonged Culture) N1->N2 N3 Daily Sampling (Aliquots) N2->N3 N4 Ammonia Assay (Colorimetric/HPLC) N3->N4 N5 Cell Viability (Trypan Blue/FACS) N3->N5

    Fig 2: Experimental workflow for validating glutamine stability and cellular performance.

    Protocol: Empirical Validation of Glutamine Source Stability

    Phase 1: Cell-Free Stability Assay (Causality Baseline)

    • Preparation: Reconstitute basal DMEM/F12 media (devoid of standard glutamine) and sterile-filter through a 0.22 µm PES membrane.

    • Supplementation: Divide the media into two cohorts. Supplement Cohort A with 8 mM L-Glutamine. Supplement Cohort B with 8 mM H-Glu-NH2 HCl. Note: Ensure equimolar nitrogen contribution.

    • Incubation: Place both flasks in a humidified incubator set to 37°C and 5% CO2​ .

    • Sampling & Quenching: Extract 1 mL aliquots daily for 21 days. Immediately flash-freeze samples in liquid nitrogen and store at -80°C to halt any ongoing chemical degradation.

    • Quantification: Thaw samples on ice and quantify free ammonia using a GLDH-based enzymatic assay. Read absorbance at 340 nm.

    Phase 2: Fed-Batch Cell Culture (Biological Efficacy)

    • Inoculation: Seed CHO-K1 cells at a density of 3×105 cells/mL into 250 mL baffled shake flasks containing 50 mL of the respective supplemented media.

    • Cultivation: Maintain cultures at 37°C, 120 rpm, and 5% CO2​ .

    • Metabolic Monitoring: Perform daily sampling (0.5 mL). Measure Viable Cell Density (VCD) and viability via Trypan Blue exclusion using an automated cell counter.

    • Bioanalysis: Centrifuge the daily aliquots at 1,000 x g for 5 minutes. Analyze the supernatant for glucose consumption, lactate production, and ammonia accumulation using a multiparameter bioanalyzer.

    • Harvest: Terminate the culture on Day 14. Quantify recombinant protein titer via Protein A HPLC chromatography to calculate specific productivity ( qp​ ).

    Conclusion & Application Insights

    The transition from standard L-Glutamine to H-Glu-NH2 HCl presents a highly effective strategy for mitigating ammonia-induced cytotoxicity in prolonged cell cultures. By structurally relocating the amide group and utilizing a hydrochloride salt, H-Glu-NH2 HCl resists the spontaneous cyclization that plagues traditional media formulations.

    For drug development professionals and bioprocess engineers, adopting H-Glu-NH2 HCl translates to higher peak viable cell densities, extended culture longevity, and ultimately, superior recombinant protein yields with more consistent post-translational modifications.

    References

    • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 56777324, H-Glu-NH2 HCl. Retrieved from:[Link][2]

    Sources

    Comparative

    Advanced Analytical Validation of H-Glu-NH2 HCl Purity: A Comparative Guide to LC-MS/MS Methodologies

    The accurate purity validation of non-standard amino acid derivatives is a critical bottleneck in modern peptide synthesis and biopharmaceutical development. H-Glu-NH2 HCl (L-Isoglutamine hydrochloride, IUPAC: (4S)-4,5-d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The accurate purity validation of non-standard amino acid derivatives is a critical bottleneck in modern peptide synthesis and biopharmaceutical development. H-Glu-NH2 HCl (L-Isoglutamine hydrochloride, IUPAC: (4S)-4,5-diamino-5-oxopentanoic acid hydrochloride) is characterized by the amidation of its α -carboxyl group, leaving the γ -carboxyl free[1][2]. This unique structural orientation makes it an indispensable building block for synthesizing immunomodulatory drugs, particularly muramyl dipeptide (MDP) analogs[3][4].

    However, validating the purity of H-Glu-NH2 HCl presents significant analytical hurdles. The molecule is highly polar, lacks a natural UV chromophore, and is strictly isobaric with L-Glutamine (H-Gln-OH). This guide objectively compares traditional analytical methods against state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating, step-by-step protocol for researchers.

    Methodological Comparison: Why Traditional Techniques Fall Short

    Historically, amino acid purity has been assessed using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) following pre-column derivatization (e.g., using o-phthalaldehyde (OPA) or FMOC-Cl). While accessible, this approach introduces severe analytical artifacts when applied to fragile amides like isoglutamine.

    The Causality of Analytical Failure in Derivatization

    Derivatization protocols frequently require alkaline conditions (pH 9–10). In this environment, the α -amide group of H-Glu-NH2 is highly susceptible to artifactual deamidation, converting it back into glutamic acid. This artificially lowers the apparent purity of the batch. Furthermore, traditional Reversed-Phase (RP) C18 columns fail to retain highly polar, underivatized amino acids, causing them to elute in the void volume where severe ion suppression occurs[5].

    Direct LC-MS/MS utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode stationary phases bypasses these issues entirely. By avoiding derivatization, the structural integrity of the analyte is preserved, and the use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity[5][6].

    Table 1: Comparative Performance Metrics for H-Glu-NH2 HCl Purity Analysis
    Analytical MetricPre-column Derivatization HPLC-UVGC-MS (Derivatized)Direct LC-MS/MS (HILIC/Mixed-Mode)
    Analyte Integrity Low (Risk of alkaline deamidation)Low (Thermal degradation of amides)High (Native state analysis)
    Isobaric Resolution Moderate (Depends on derivative)ModerateHigh (Chromatographic + MRM)
    Sample Prep Time > 60 minutes> 120 minutes< 10 minutes (Dilute & Shoot)
    Sensitivity (LOD) ~1–5 µg/mL~0.5 µg/mL< 10 ng/mL
    Matrix Interference High (Derivatization byproducts)ModerateLow (Isotope dilution correction)

    Experimental Design & Scientific Causality

    To establish a self-validating system , our protocol relies on Isotope Dilution Mass Spectrometry (ID-LC-MS/MS). By spiking the sample with a stable-isotope-labeled internal standard (e.g., 13C5​ , 15N2​ -L-Isoglutamine), any signal loss due to matrix-induced ion suppression in the electrospray ionization (ESI) source is proportionally mirrored in the internal standard. The ratio of the analyte to the internal standard remains constant, ensuring absolute quantitative trustworthiness.

    Resolving Isobaric Interferences

    Because L-Isoglutamine (H-Glu-NH2) and L-Glutamine (H-Gln-OH) share the same molecular formula ( C5​H10​N2​O3​ , exact mass 146.069), they produce identical precursor ions ( [M+H]+ at m/z 147.1). While their fragmentation patterns vary slightly in intensity, they share the same primary product ions (e.g., m/z 130.0 via loss of NH3​ ). Therefore, baseline chromatographic resolution prior to MS/MS detection is an absolute requirement[5].

    Pathway cluster_IsoGln L-Isoglutamine (H-Glu-NH2) cluster_Gln L-Glutamine (H-Gln-OH) Parent Precursor Ion[M+H]+ m/z 147.1 IsoGln_F1 Product Ion m/z 130.0 (Loss of NH3) Parent->IsoGln_F1 IsoGln_F2 Product Ion m/z 84.0 Parent->IsoGln_F2 Gln_F1 Product Ion m/z 130.0 (Loss of NH3) Parent->Gln_F1 Gln_F2 Product Ion m/z 84.0 Parent->Gln_F2 Note Chromatographic Baseline Resolution Required Prior to MS/MS IsoGln_F1->Note Gln_F1->Note

    Isobaric differentiation strategy for Isoglutamine and Glutamine requiring chromatographic resolution.

    Step-by-Step LC-MS/MS Methodology

    This protocol utilizes a Mixed-Mode or HILIC column to ensure the retention of polar amino acids without the need for MS-contaminating ion-pairing agents[5].

    Phase 1: Sample Preparation ("Dilute and Shoot")

    Causality: Minimizing sample handling prevents the spontaneous cyclization of glutamine derivatives into pyroglutamate, a common artifact in heated or prolonged extractions.

    • Accurately weigh 1.0 mg of the H-Glu-NH2 HCl sample and dissolve in 1.0 mL of LC-MS grade Water (1 mg/mL stock).

    • Dilute the stock solution 1:1000 in Mobile Phase A (Initial gradient conditions) to achieve a 1 µg/mL working concentration.

    • Spike 10 µL of the stable-isotope-labeled internal standard ( 13C5​ , 15N2​ -Isoglutamine at 10 µg/mL) into 990 µL of the working solution.

    • Vortex for 10 seconds and transfer to an autosampler vial.

    Phase 2: Chromatographic Separation

    Causality: A highly aqueous mobile phase fails to retain H-Glu-NH2 on C18. We utilize a HILIC Amide column where the initial high-organic mobile phase forces the polar analyte to partition into the water-enriched layer on the silica surface.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Mixed-Mode column.

    • Column Temperature: 35°C.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (Formic acid ensures protonation of the amino group, driving positive ESI efficiency).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 90% B

      • 1.0 - 4.0 min: Linear gradient to 50% B

      • 4.0 - 5.0 min: Hold at 50% B

      • 5.0 - 5.1 min: Return to 90% B

      • 5.1 - 8.0 min: Re-equilibration at 90% B

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

    Phase 3: Mass Spectrometry (ESI-MS/MS)

    Causality: Operating in Positive Electrospray Ionization (ESI+) mode capitalizes on the basicity of the α -amino group. Multiple Reaction Monitoring (MRM) filters out background chemical noise, allowing for the precise quantification of trace impurities[6].

    • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

    • MRM Transitions for H-Glu-NH2:

      • Quantifier:m/z 147.1 130.0 (Collision Energy: 15 eV). Represents the loss of the amide NH3​ .

      • Qualifier:m/z 147.1 84.0 (Collision Energy: 22 eV).

    Workflow N1 Sample Prep (Dilute & Shoot) N2 Chromatography (HILIC / Mixed-Mode) N1->N2 N3 Ionization (ESI+) N2->N3 N4 Mass Spec (MRM Analysis) N3->N4 N5 Data Processing (Purity %) N4->N5

    LC-MS/MS analytical workflow for validating H-Glu-NH2 HCl purity.

    Data Interpretation & Quality Control

    To calculate the absolute purity of the H-Glu-NH2 HCl batch:

    • System Suitability: Ensure the resolution ( Rs​ ) between L-Isoglutamine and any L-Glutamine impurity peaks is ≥1.5 .

    • Calibration Curve: Plot the peak area ratio (Analyte/Internal Standard) against standard concentrations. The R2 must be ≥0.995 .

    • Purity Calculation: Quantify the exact mass of H-Glu-NH2 detected against the theoretical mass weighed. Subtract quantified known impurities (e.g., Glutamic acid, Glutamine) to yield the final mass balance purity percentage.

    By utilizing direct LC-MS/MS, researchers eliminate the derivatization-induced degradation that plagues traditional assays, ensuring that the purity readout accurately reflects the native state of the H-Glu-NH2 HCl raw material.

    References
    • PubChem. "H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324" National Center for Biotechnology Information. Available at:[Link]

    • Beilstein Journal of Organic Chemistry. "Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides." Available at:[Link]

    • Analytical Chemistry. "LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes." Available at:[Link]

    • European Journal of Biochemistry. "Enzymatic preparation of an immunostimulant, the disaccharide-dipeptide, N-acetyl-beta-D-glucosaminyl-(1----4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, from a bacterial peptidoglycan." PubMed. Available at:[Link]

    Sources

    Validation

    A Researcher's Guide to Assessing Cross-Reactivity of H-Glu-NH2 HCl in Enzyme-Linked Immunosorbent Assays

    For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. This guide provides an in-depth analysis of potential cross-reactivity of H-Glu-NH2 HCl (L-Glut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. This guide provides an in-depth analysis of potential cross-reactivity of H-Glu-NH2 HCl (L-Glutamic acid amide hydrochloride) in enzyme-linked immunosorbent assays (ELISAs), a critical consideration for those working with samples containing this and structurally similar molecules. We will explore the underlying principles of antibody-antigen recognition, the common pitfalls of cross-reactivity, and a systematic approach to evaluating and mitigating this issue.

    The Principle of Specificity in ELISAs and the Challenge of Cross-Reactivity

    Enzyme-linked immunosorbent assays are powerful tools for detecting and quantifying specific molecules, relying on the highly selective binding of an antibody to its target antigen.[1][2][3] This interaction is often likened to a lock and key, where the antibody's binding site (paratope) precisely recognizes a specific molecular structure (epitope) on the antigen.[4][5] However, this specificity is not always absolute.

    Cross-reactivity occurs when an antibody binds to a molecule other than its intended target.[6][7] This phenomenon arises when the non-target molecule shares structural similarities with the target antigen, leading to non-specific binding.[6][8] Such unintended binding can result in false-positive signals or an overestimation of the target analyte's concentration, compromising the reliability of experimental data.[8]

    H-Glu-NH2 HCl, being the hydrochloride salt of L-glutamine, presents a potential for cross-reactivity in ELISAs designed to quantify L-glutamine. The structural resemblance between these two molecules is significant, making it crucial to assess the specificity of anti-L-glutamine antibodies in the presence of H-Glu-NH2 HCl.

    Experimental Design for Assessing Cross-Reactivity

    To objectively evaluate the cross-reactivity of H-Glu-NH2 HCl in an L-glutamine ELISA, a well-designed experiment is essential. The most suitable format for this purpose is a competitive ELISA .[2][6][9][10] In this setup, the sample antigen (L-glutamine or the potentially cross-reacting molecule) competes with a labeled antigen for binding to a limited number of capture antibody sites. A lower signal indicates a higher concentration of the antigen in the sample.

    Here, we outline a detailed protocol for a competitive ELISA to assess the cross-reactivity of H-Glu-NH2 HCl.

    Experimental Workflow Diagram

    ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with anti-L-Glutamine antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add L-Glutamine standards or H-Glu-NH2 HCl samples p4->a1 a2 Add enzyme-conjugated L-Glutamine a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add substrate a4->d1 d2 Incubate for color development d1->d2 d3 Stop reaction d2->d3 d4 Read absorbance d3->d4

    Caption: Competitive ELISA workflow for cross-reactivity assessment.

    Materials and Reagents
    • 96-well microtiter plates

    • Anti-L-Glutamine monoclonal antibody (for coating)

    • L-Glutamine standard

    • H-Glu-NH2 HCl

    • Structurally unrelated control molecule (e.g., L-Alanine)

    • Enzyme-conjugated L-Glutamine (e.g., HRP-conjugated)

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Substrate Solution (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader

    Step-by-Step Protocol
    • Plate Coating:

      • Dilute the anti-L-Glutamine antibody in Coating Buffer to the optimal concentration.

      • Add 100 µL of the diluted antibody to each well of the microtiter plate.

      • Incubate overnight at 4°C.

    • Washing:

      • Aspirate the coating solution from the wells.

      • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Blocking:

      • Add 200 µL of Blocking Buffer to each well.

      • Incubate for 1-2 hours at room temperature.

    • Washing:

      • Repeat the washing step as described in step 2.

    • Competitive Reaction:

      • Prepare serial dilutions of the L-Glutamine standard, H-Glu-NH2 HCl, and the negative control (L-Alanine) in Assay Buffer.

      • Add 50 µL of each standard or sample to the appropriate wells.

      • Add 50 µL of the enzyme-conjugated L-Glutamine to all wells.

      • Incubate for 1-2 hours at room temperature.

    • Washing:

      • Repeat the washing step as described in step 2.

    • Substrate Addition and Signal Development:

      • Add 100 µL of the Substrate Solution to each well.

      • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stopping the Reaction:

      • Add 50 µL of Stop Solution to each well to stop the color development.

    • Data Acquisition:

      • Read the absorbance of each well at 450 nm using a microplate reader.

    Data Analysis and Interpretation

    The data obtained from the competitive ELISA will allow for a quantitative assessment of cross-reactivity. The results can be presented in a table and a graph to clearly visualize the comparison.

    Hypothetical Experimental Data
    Concentration (µM)L-Glutamine (% Inhibition)H-Glu-NH2 HCl (% Inhibition)L-Alanine (% Inhibition)
    0.11550
    145182
    1085403
    10098755
    100099956

    Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

    Graphical Representation

    A dose-response curve should be plotted for each compound, with the concentration on the x-axis (log scale) and the percent inhibition on the y-axis.

    Cross_Reactivity_Curve Competitive ELISA: Dose-Response Curves cluster_data cluster_legend Legend H-Glu-NH2 HCl hg1 H-Glu-NH2 HCl->hg1 L-Alanine la1 L-Alanine->la1 lg1 lg2 lg3 lg4 hg2 hg1->hg2 hg3 hg2->hg3 hg4 hg3->hg4 la2 la1->la2 la3 la2->la3 la4 la3->la4 xaxis yaxis l_lg L-Glutamine l_hg H-Glu-NH2 HCl l_la L-Alanine

    Caption: Dose-response curves illustrating cross-reactivity.

    Interpretation of Results

    The IC50 value, the concentration of the analyte that causes 50% inhibition, is a key parameter for quantifying cross-reactivity.

    • High Cross-Reactivity: If the IC50 value for H-Glu-NH2 HCl is close to that of L-Glutamine, it indicates significant cross-reactivity. This means the antibody binds to H-Glu-NH2 HCl with a similar affinity as it does to L-Glutamine.

    • Low to Moderate Cross-Reactivity: A higher IC50 for H-Glu-NH2 HCl compared to L-Glutamine suggests lower cross-reactivity. The antibody has a weaker affinity for the H-Glu-NH2 HCl.

    • Negligible Cross-Reactivity: If H-Glu-NH2 HCl shows minimal inhibition even at high concentrations, similar to the negative control (L-Alanine), the cross-reactivity is considered negligible.

    Calculating Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of L-Glutamine / IC50 of H-Glu-NH2 HCl) x 100

    Mitigating Cross-Reactivity in Your Assays

    If significant cross-reactivity is detected, several strategies can be employed to minimize its impact:

    • Antibody Selection: The most effective solution is to use a highly specific monoclonal antibody that recognizes an epitope on L-Glutamine that is not present or is significantly different on H-Glu-NH2 HCl.[11]

    • Sample Pre-treatment: In some cases, it may be possible to remove the cross-reacting substance from the sample before performing the ELISA.[12]

    • Assay Optimization: Adjusting assay conditions such as incubation times, temperature, and buffer composition can sometimes help to favor the binding of the antibody to the target antigen over the cross-reacting molecule.[12]

    • Data Correction: If the cross-reactivity is consistent and quantifiable, it may be possible to mathematically correct the results. However, this approach should be used with caution and properly validated.

    Conclusion

    The potential for cross-reactivity of H-Glu-NH2 HCl in L-glutamine ELISAs is a valid concern for researchers aiming for accurate and reliable data. By understanding the principles of immunoassay specificity and employing a systematic experimental approach, such as the competitive ELISA protocol detailed in this guide, scientists can effectively assess and quantify the degree of cross-reactivity. This knowledge is crucial for selecting the appropriate reagents and developing robust assays that yield trustworthy results, ultimately advancing scientific discovery and drug development.

    References

    • MBL Life Science. The principle and method of ELISA. [Link]

    • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. [Link]

    • Eagle Biosciences. (2021, January 5). L-Glutamine ELISA Assay Kit. [Link]

    • ELISA Kits. Antibody Cross Reactivity And How To Avoid It? [Link]

    • Microbe Online. ELISA- Principle, Types and Applications. [Link]

    • Tiwari, A., & Sankhe, R. (2023). Enzyme-Linked Immunosorbent Assay: Types and Applications. Journal of Young Pharmacists, 15(3), 503–508. [Link]

    • Miller, J. J., & Valdes, R., Jr (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. [Link]

    • Dita, M. C. (2021). Enzyme-Linked Immunosorbent Assay (ELISA): A Narrative Literature Review. Natural Sciences Engineering & Technology Journal (NASET Journal), 1(1), 1-8. [Link]

    • Surmodics IVD. What Causes High Background in ELISA Tests? [Link]

    • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

    • Immusmol. L-Glutamine ELISA kit - High Sensitivity - Plasma, Serum, Supernatant. [Link]

    • Immusmol. (2021, May 19). New L-Glutamine ELISA as tool to address metabolic features in cell culture supernatants. [Link]

    • Tan, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(15), 2291. [Link]

    • Surmodics IVD. Improving Specificity in your Immunoassay. [Link]

    • nal von minden. (2024, January 5). Antigen-antibody reaction and the lock and key concept. [Link]

    • BTL Biotechno Labs Pvt. Ltd. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]

    • Wikipedia. Antigen-antibody interaction. [Link]

    Sources

    Comparative

    Comparative Pharmacodynamics of H-Glu-NH2 HCl and Glutamine Analogs: From Bioprocessing to Oncology

    Executive Summary As a conditionally essential amino acid, glutamine sits at the critical intersection of cellular metabolism, acting as a primary nitrogen donor for nucleotide synthesis and a carbon source for the trica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a conditionally essential amino acid, glutamine sits at the critical intersection of cellular metabolism, acting as a primary nitrogen donor for nucleotide synthesis and a carbon source for the tricarboxylic acid (TCA) cycle. However, the standard formulation—H-Glu-NH2 HCl (L-Glutamine Hydrochloride) —presents significant pharmacodynamic and physicochemical limitations, notably its rapid spontaneous degradation into cytotoxic ammonia.

    To overcome these limitations, structural analogs of glutamine have been engineered for two divergent applications:

    • Bioprocessing & Cell Culture: Stable dipeptides like L-Alanyl-L-Glutamine (Ala-Gln) act as slow-release prodrugs to prevent ammonia toxicity and sustain mTORC1 signaling[1].

    • Oncology Therapeutics: Glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON) and its targeted prodrugs (e.g., JHU-083 ) act as covalent inhibitors to starve glutamine-addicted tumors[2].

    This guide provides an objective, data-driven comparison of these molecules, detailing their mechanisms of action, quantitative performance metrics, and the validated experimental protocols used to evaluate them.

    The Baseline: Pharmacodynamics of H-Glu-NH2 HCl

    H-Glu-NH2 HCl is rapidly transported into cells via the ASCT2 transporter, where mitochondrial glutaminase (GLS1/GLS2) converts it into glutamate. While highly bioavailable, its fundamental flaw is aqueous instability. At 37°C and physiological pH, free L-glutamine spontaneously undergoes intramolecular cyclization into pyroglutamic acid, releasing free ammonia[1].

    In high-density cell cultures, this ammonia accumulation alters intracellular pH, disrupts electrochemical gradients, and inhibits cell proliferation. Consequently, maintaining optimal pharmacodynamic exposure requires constant, carefully titrated feeding strategies, making free L-glutamine highly inefficient for extended bioprocessing.

    Nutritional Analogs: The Dipeptide Advantage (L-Alanyl-L-Glutamine)

    To mitigate spontaneous deamidation, L-Alanyl-L-Glutamine was developed by covalently linking alanine and glutamine via a peptide bond.

    Mechanistic Causality: The dipeptide bond sterically protects the unstable γ-amide group of glutamine. Mammalian cells cannot utilize Ala-Gln directly; instead, it is slowly hydrolyzed by extracellular peptidases or internalized via the PepT1 dipeptide transporter before intracellular cleavage[1]. This enzymatic bottleneck creates a controlled, slow-release kinetic profile. By matching the rate of glutamine release to the cell's metabolic consumption rate, Ala-Gln prevents the stoichiometric buildup of toxic ammonia while providing sustained activation of the mTORC1 proliferation pathway[1].

    Therapeutic Antagonists: Starving the Tumor (DON & JHU-083)

    In oncology, the goal is reversed: rather than supplying glutamine, we must block its utilization. Many solid tumors exhibit "glutamine addiction" driven by MYC or KRAS mutations[3].

    Mechanistic Causality: DON is a naturally occurring structural analog where the amide group of glutamine is replaced by a reactive diazo group. It acts as a "Trojan horse," entering the active sites of glutamine-utilizing enzymes (glutaminases and amidotransferases) and forming irreversible covalent bonds[2].

    However, systemic administration of DON causes severe gastrointestinal (GI) toxicity because the healthy gut epithelium also relies heavily on glutamine[4]. To solve this, JHU-083 was engineered as an orally bioavailable prodrug. JHU-083 circulates intact (bypassing GI toxicity) and is preferentially cleaved by esterases enriched in the tumor microenvironment, delivering the active DON payload directly to the cancer cells to halt purine synthesis and glutaminolysis[3].

    Quantitative Data Presentation

    The following table summarizes the comparative physicochemical and pharmacodynamic properties of these compounds.

    ParameterH-Glu-NH2 HCl (Standard)L-Alanyl-L-Glutamine (Bioprocessing)DON (Antagonist)JHU-083 (Therapeutic Prodrug)
    Structural Class Native Amino Acid SaltDipeptide ProdrugDiazo AntimetaboliteTargeted Ester Prodrug of DON
    Primary Target ASCT2 (Transporter)PepT1 / PeptidasesGLS1, AmidotransferasesTissue-specific esterases GLS1
    Aqueous Stability (37°C) ~6-8 Days (Rapid degradation)> Months (Highly stable)StableStable (Cleaved in vivo)
    Ammonia Generation High (Spontaneous)Low (Controlled release)NoneNone
    Primary Application Baseline Cell CultureAdvanced BioprocessingOncology ResearchClinical Oncology Trials

    Mechanistic Signaling & Inhibition Pathways

    The diagram below illustrates the divergent metabolic fates of these analogs. Ala-Gln provides a slow-release feed into the cycle, whereas DON/JHU-083 acts as a terminal blockade.

    G AlaGln L-Alanyl-L-Glutamine (Stable Prodrug) Gln L-Glutamine (Intracellular) AlaGln->Gln Peptidases (Slow Release) GLS1 Glutaminase (GLS1) (Target Enzyme) Gln->GLS1 Ammonia Toxic Ammonia (Spontaneous/Enzymatic) Gln->Ammonia Degradation Glu Glutamate -> TCA Cycle (Cell Proliferation) GLS1->Glu Glutaminolysis DON DON / JHU-083 (Covalent Antagonist) DON->GLS1 Irreversible Inhibition

    Caption: Metabolic pathways of glutamine analogs and targeted inhibition by DON/JHU-083.

    Experimental Methodologies

    To objectively evaluate these compounds, experimental designs must be self-validating. Below are two distinct protocols tailored to assess the unique pharmacodynamics of these analogs.

    Protocol 1: Bioprocessing Viability & Ammonia Kinetics (Ala-Gln vs. L-Gln HCl)

    Objective: Quantify the stabilizing effect of the dipeptide bond by correlating ammonia accumulation with cellular viability.

    Causality & Self-Validation: By measuring both ammonia accumulation and cell viability in parallel over 14 days, this protocol establishes a direct causal link between the spontaneous deamidation of free L-Gln and subsequent cytotoxic growth inhibition. Sampling media daily and immediately freezing it at -80°C halts spontaneous degradation, ensuring the ammonia assay reflects true operational accumulation rather than post-sampling artifacts.

    Step-by-Step Workflow:

    • Media Preparation: Prepare two identical batches of DMEM. Supplement Batch A with 4 mM H-Glu-NH2 HCl and Batch B with 4 mM L-Alanyl-L-Glutamine.

    • Cell Seeding: Seed CHO-K1 cells at 2×105 cells/mL in shake flasks. Incubate at 37°C, 5% CO2.

    • Daily Sampling: Extract 1 mL of culture daily. Centrifuge at 300 x g for 5 minutes to pellet cells.

    • Viability Readout: Resuspend the pellet and analyze via Trypan Blue exclusion on an automated cell counter to determine Viable Cell Density (VCD).

    • Metabolic Quenching: Immediately flash-freeze the cell-free supernatant at -80°C.

    • Ammonia Quantification: Thaw supernatants on ice and analyze using a Glutamate Dehydrogenase (GLDH) enzymatic assay, reading absorbance at 340 nm.

    Protocol 2: Pharmacodynamic Target Engagement of JHU-083 (LC-MS/MS)

    Objective: Validate GLS1 inhibition in cancer cells by measuring the intracellular Glutamine/Glutamate (Gln/Glu) ratio.

    Causality & Self-Validation: Because JHU-083 irreversibly inhibits GLS1, the substrate (Gln) accumulates while the product (Glu) depletes. Therefore, an elevated Gln/Glu ratio serves as a highly sensitive, self-validating pharmacodynamic biomarker. Using a ratio normalizes for variations in cell number and extraction efficiency. Cold methanol quenching is critical as it instantly precipitates enzymes, preventing post-lysis metabolic flux that would skew the data.

    Workflow Step1 1. Cell Culture & Treatment Step2 2. Metabolic Quenching (-80°C) Step1->Step2 Step3 3. Methanol Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Gln/Glu Ratio Quantification Step4->Step5

    Caption: Step-by-step workflow for quantifying target engagement via intracellular Gln/Glu ratios.

    Step-by-Step Workflow:

    • Treatment: Seed MYC-driven cancer cells (e.g., MPNST cells) in 6-well plates. Treat with 1 μM JHU-083 or vehicle (DMSO) for 4 hours.

    • Washing: Rapidly aspirate media and wash cells twice with ice-cold PBS to remove extracellular metabolites.

    • Metabolic Quenching: Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well. Incubate at -80°C for 20 minutes to fully precipitate proteins and halt enzymatic activity.

    • Extraction: Scrape cells in the methanol, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • LC-MS/MS Analysis: Transfer the metabolite-rich supernatant to autosampler vials. Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using heavy-isotope labeled internal standards (e.g., 13C-Glutamine, 13C-Glutamate).

    • Data Processing: Calculate the Gln/Glu peak area ratios. A significant spike in the ratio in the JHU-083 cohort confirms successful intracellular prodrug cleavage and GLS1 target engagement.

    References

    • BenchChem. A Comparative Guide to L-Alanyl-L-Glutamine (Ala-Gln) and Other Glutamine Dipeptides.[1]

    • National Institutes of Health (NIH). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine.[2]

    • American Association for Cancer Research (AACR). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.[3]

    • American Chemical Society (ACS). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.[4]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling H-Glu-NH2 hcl

    Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for H-Glu-NH2 HCl As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of ris...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for H-Glu-NH2 HCl

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation. Handling chemical reagents requires a deep understanding of their physicochemical properties to anticipate how they will behave in your specific operational environment.

    This guide provides an authoritative, self-validating protocol for the safe handling, dissolution, and disposal of H-Glu-NH2 HCl (L-Isoglutamine hydrochloride), a critical amino acid derivative widely utilized in peptide synthesis, pharmaceutical research, and specialized cell culture formulations[1].

    Physicochemical Causality & Hazard Assessment

    To understand why specific Personal Protective Equipment (PPE) is required, we must first analyze the molecular behavior of the compound. H-Glu-NH2 HCl is not acutely toxic, but its formulation as a hydrochloride salt dictates our entire handling strategy[1].

    • Aerosolization Risk: Supplied as a fine, lyophilized powder, the compound is highly susceptible to static charge and aerosolization during transfer. Inhalation of these micro-particulates causes mechanical and chemical irritation to respiratory mucosal membranes.

    • The Acidic Shift: The presence of the hydrochloride (HCl) moiety means that upon contact with any moisture—whether ambient humidity, sweat on a researcher's skin, or ocular fluid—the salt will rapidly dissociate. This creates a localized, highly concentrated acidic microenvironment that can cause contact dermatitis or severe eye irritation.

    Table 1: Physicochemical Hazard Profile of H-Glu-NH2 HCl

    PropertyValue / CharacteristicOperational Implication
    Chemical Name L-Isoglutamine hydrochlorideStandardize nomenclature in all lab documentation[1].
    Molecular Weight 182.60 g/mol Critical for precise molarity and titration calculations[1].
    Physical State Solid (White powder)High risk of static dispersion; requires draft protection.
    Solubility Highly soluble in waterRapid dissolution leads to an immediate acidic pH shift.
    Primary Hazard Mild Irritant (Dermal/Ocular)Mandates strict barrier protection and ventilation controls.

    Tiered PPE Protocol & Engineering Controls

    A robust safety protocol relies on the "hierarchy of controls," prioritizing engineering solutions to remove the hazard before relying on personal protective equipment[2].

    Primary Barrier: Engineering Controls
    • Chemical Fume Hood: All weighing, transfer, and initial dissolution of solid H-Glu-NH2 HCl must be conducted within a certified chemical fume hood[3]. A face velocity of 80–100 feet per minute (fpm) ensures that any aerosolized hydrochloride dust is safely exhausted away from the operator's breathing zone, negating the need for a respirator in standard laboratory scenarios[2].

    Secondary Barrier: Personal Protective Equipment (PPE)
    • Dermal Protection (Gloves): Use disposable Nitrile gloves (minimum thickness: 4-5 mil). Nitrile provides excellent chemical permeation resistance against dilute acids and solid salts[4]. Causality: If the powder contacts sweat on bare skin, the HCl salt dissolves, causing localized acidic burns. Latex must be avoided as it offers inferior chemical resistance and introduces allergen risks. Change gloves immediately if powder adherence is observed.

    • Ocular Protection: Safety Glasses with Side Shields (ANSI Z87.1 compliant) are mandatory for all general handling[3]. If you are preparing large volumes of solution (>500 mL) where the risk of an acidic splash increases, you must upgrade to Chemical Splash Goggles .

    • Body Protection: A standard, fully buttoned cotton or poly-cotton lab coat and closed-toe shoes with non-slip soles are required to prevent powder accumulation on personal clothing.

    Operational Workflow & Methodologies

    The following protocol is designed as a self-validating system. Each step contains an inherent check to ensure the hazard remains contained.

    G Start Solid H-Glu-NH2 HCl Hood 1. Engineering Control Transfer to Fume Hood Start->Hood PPE 2. Don PPE Nitrile, Goggles, Lab Coat Hood->PPE Weigh 3. Weighing Protocol Use Anti-Static Spatula PPE->Weigh Dissolve 4. Dissolution Monitor Acidic Shift Weigh->Dissolve Clean 5. Decontamination 70% EtOH Wipe Down Dissolve->Clean Waste 6. Disposal Aqueous Acidic Waste Clean->Waste

    Logical workflow for the safe handling, dissolution, and disposal of H-Glu-NH2 HCl.

    Step-by-Step Handling Protocol:
    • Workspace Preparation: Verify the fume hood is operational (check the flow monitor). Clear the workspace of any incompatible chemicals, specifically strong bases or oxidizers, to prevent unintended exothermic reactions.

    • Donning PPE: Equip your lab coat, safety glasses, and inspect your nitrile gloves for any micro-tears before proceeding.

    • Precision Weighing: Place an anti-static weighing boat on the balance. Use a clean, dry stainless steel or disposable anti-static spatula.

      • Scientific Insight: Standard plastic spatulas generate static electricity, causing the fine HCl powder to repel, jump out of the boat, and aerosolize. Grounding your tools ensures precise measurement and minimizes airborne dust.

    • Dissolution & Titration: Transfer the weighed powder to your target volumetric flask or beaker. Add your aqueous solvent slowly.

      • Self-Validating Check: Because it is an HCl salt, the resulting solution will immediately drop in pH. If your downstream application (e.g., cell culture media) requires a physiological pH (7.2–7.4), you must actively titrate the solution with a mild base (e.g., 1M NaOH) while continuously monitoring with a calibrated pH meter.

    • Decontamination: Once the solution is sealed, wipe down the spatulas, balance, and fume hood surface with a 70% ethanol solution, followed by a DI water wipe. The water step is critical to solubilize and remove any invisible residual salt that ethanol might leave behind.

    Spill Response & Chemical Disposal Plan

    Even with rigorous controls, accidental releases occur. Your response must be dictated by the physical state of the spill.

    • Solid Spill (Powder): Do NOT use water to clean up a dry powder spill. Adding water will rapidly dissolve the powder, creating a larger, highly mobile acidic hazard. Instead, use a slightly damp, chemically inert absorbent pad to carefully dab the powder, or use a dedicated HEPA-filtered laboratory vacuum. Place all contaminated materials into a sealed, labeled solid hazardous waste container.

    • Liquid Spill (Aqueous Solution): If the dissolved acidic solution spills, immediately neutralize the area with a mild alkaline absorbent powder (such as sodium bicarbonate). Wait for the effervescence (bubbling) to stop—this is your visual validation that neutralization is complete. Sweep up the neutralized gel/powder and dispose of it as chemical waste.

    • Routine Disposal: Unused solid H-Glu-NH2 HCl and its unneutralized aqueous solutions must be disposed of as acidic chemical waste in accordance with institutional and local environmental regulations. Never pour solutions down the sink unless they have been explicitly neutralized to a pH of 6–8 and such disposal is permitted by your facility's wastewater guidelines.

    References

    • Title: H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

    • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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